Ethyl 2-bromo-3-fluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKZDYSLKOUKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131040-49-7 | |
| Record name | ethyl 2-bromo-3-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Foreword: The Strategic Value of Halogenated Benzoates in Modern Synthesis
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-bromo-3-fluorobenzoate
Prepared by: Gemini, Senior Application Scientist
In the landscape of drug discovery and materials science, the precise installation of functional groups on aromatic scaffolds is a cornerstone of molecular design. Halogenated aromatic compounds, in particular, serve as versatile synthons, offering multiple reaction handles for diversification. This compound (CAS No: 1131040-49-7) epitomizes such a strategic building block.[1] The presence of the bromine atom, an excellent leaving group for cross-coupling reactions, the fluorine atom, which can modulate pharmacokinetic and electronic properties, and the ethyl ester, a readily transformable functional group, makes this molecule a highly valuable intermediate for researchers and drug development professionals.
This guide provides a detailed exploration of a reliable synthetic route to this compound and a comprehensive characterization protocol. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently synthesize and verify the integrity of this key intermediate.
Section 1: Synthesis Pathway and Mechanistic Rationale
The most direct and reliable method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-bromo-3-fluorobenzoic acid. This approach is favored due to the commercial availability of the starting acid and the straightforward, high-yielding nature of the reaction.
The Precursor: 2-Bromo-3-fluorobenzoic Acid
The starting material, 2-bromo-3-fluorobenzoic acid, is a critical precursor.[2][3] Its synthesis can be accomplished through various routes, often involving multi-step sequences starting from simpler fluorinated aromatics like m-fluorobenzotrifluoride.[4] One common industrial method involves nitration, bromination, reduction of the nitro group to an amine, followed by a Sandmeyer reaction to install the bromine, and finally, hydrolysis of the trifluoromethyl group to a carboxylic acid.[4][5][6][7] For the purpose of this guide, we will begin with the commercially available 2-bromo-3-fluorobenzoic acid.
Core Synthesis: Fischer Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To ensure a high yield of the desired ester, the equilibrium must be shifted towards the product. This is typically achieved by using a large excess of the alcohol (ethanol in this case), which also serves as the solvent, and by removing the water formed during the reaction.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Reagents and Equipment:
-
2-bromo-3-fluorobenzoic acid (1.0 eq)
-
Anhydrous Ethanol (20-30 mL per gram of acid)
-
Concentrated Sulfuric Acid (catalytic amount, ~2-3% of acid weight)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-fluorobenzoic acid.
-
Reagent Addition: Add anhydrous ethanol in excess to the flask. Stir the mixture until the acid is fully dissolved.
-
Catalysis: Carefully and slowly, add the catalytic amount of concentrated sulfuric acid to the stirring solution. An exotherm may be observed.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours.
-
Expert Insight: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting carboxylic acid spot (which is typically more polar) and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Cooling and Concentration: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction and Neutralization: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Aqueous Wash:
-
Wash the organic layer with a saturated NaHCO₃ solution. Add the bicarbonate solution slowly as effervescence (CO₂ evolution) will occur. This step neutralizes the sulfuric acid catalyst and removes any unreacted 2-bromo-3-fluorobenzoic acid. Separate the aqueous layer.
-
Wash the organic layer with brine. This removes residual water and salts from the organic phase.[8]
-
-
Drying and Filtration: Transfer the organic layer to a clean flask and dry it over anhydrous Na₂SO₄. Filter the solution to remove the drying agent.
-
Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound, which typically appears as a colorless to pale yellow oil.
-
Purification (If Necessary): If TLC or NMR analysis indicates the presence of impurities, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[9][10]
Section 2: Comprehensive Characterization and Data Validation
Thorough characterization is essential to confirm the structural identity and purity of the synthesized compound. The combination of spectroscopic methods provides a self-validating system where data from each technique corroborates the others.
Caption: Inter-validating characterization workflow.
Physical and Chemical Properties
The fundamental properties of the target compound are summarized below.
| Property | Value | Source |
| CAS Number | 1131040-49-7 | [1] |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid |
Spectroscopic Data Analysis
The following table summarizes the expected spectroscopic data for this compound. This data serves as a benchmark for researchers to compare against their experimental results.
| Technique | Expected Observations |
| ¹H NMR | Ethyl Group: A triplet around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.4 ppm (2H, -OCH₂-). Aromatic Region: Three protons in the δ 7.1-7.8 ppm range, exhibiting complex splitting patterns (multiplets) due to coupling with each other and with the ¹⁹F nucleus. |
| ¹³C NMR | Carbonyl Carbon: Signal around δ 164-166 ppm. Aromatic Carbons: Six distinct signals, including a carbon directly attached to fluorine showing a large C-F coupling constant. Ethyl Group Carbons: Signals around δ 62 ppm (-OCH₂-) and δ 14 ppm (-CH₃). |
| Mass Spec. | Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the isotopes of bromine: one at m/z 246 (for ⁷⁹Br) and another at m/z 248 (for ⁸¹Br) in an approximate 1:1 intensity ratio. |
| IR Spec. | C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl group. C-O Stretches: Absorptions in the 1300-1100 cm⁻¹ region. Aromatic C=C: Bends in the 1600-1450 cm⁻¹ region. C-F and C-Br Stretches: Absorptions in the fingerprint region (<1100 cm⁻¹). |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS). IR frequencies are in wavenumbers (cm⁻¹).
Conclusion
This guide has detailed a robust and reproducible method for the synthesis of this compound via Fischer esterification. The causality behind each step of the protocol, from reaction setup to purification, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive characterization framework has been presented, emphasizing the use of complementary analytical techniques to create a self-validating system for structure and purity confirmation. By following this guide, researchers in organic synthesis and drug development can confidently prepare and verify this important chemical building block for their advanced applications.
References
- Vertex AI Search. (2026). Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate.
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-bromobenzoate. PubChem. Retrieved from [Link]
-
ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-bromobenzoate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-3-fluorobenzoic acid. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Oreate AI. (2026). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Sources
- 1. 1131040-49-7|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-3-fluorobenzoic acid | C7H4BrFO2 | CID 302622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-3-fluorobenzoic acid | 132715-69-6 [chemicalbook.com]
- 4. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. rsc.org [rsc.org]
Introduction: The Strategic Value of Ethyl 2-bromo-3-fluorobenzoate
An In-Depth Technical Guide to Ethyl 2-bromo-3-fluorobenzoate: Properties, Reactivity, and Applications
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. This compound (CAS No. 1131040-49-7) has emerged as a key intermediate, valued for its precisely substituted aromatic core.[1] This trifunctional molecule, featuring an ethyl ester, a bromine atom, and a fluorine atom, offers a rich and orthogonal reactivity profile. The bromine provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, the fluorine atom modulates electronic properties and can participate in nucleophilic aromatic substitution, and the ester group allows for further derivatization. This guide provides an in-depth exploration of the synthesis, chemical behavior, and practical applications of this versatile reagent, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory, informing decisions on reaction setup, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 1131040-49-7 | [1] |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Appearance | Typically a liquid or low-melting solid | Analogous Compounds[2][3] |
| Boiling Point | Estimated ~250-290 °C at 760 mmHg | Analogous Compounds[2][3] |
| Density | Estimated ~1.5 g/cm³ | Analogous Compounds[2][3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Toluene). Insoluble in water. | General Chemical Knowledge |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Moisture sensitive. | [4] |
Expert Insight: The combination of a bromine and fluorine atom on the benzene ring significantly influences the molecule's electronic nature. The fluorine atom, being highly electronegative, acts as a weak ortho, para-director and a strong deactivator for electrophilic aromatic substitution, while enhancing the electrophilicity of the ring for nucleophilic attack.
Synthesis and Manufacturing Pathways
The most direct and common laboratory-scale synthesis of this compound is through the esterification of its corresponding carboxylic acid, 2-bromo-3-fluorobenzoic acid.
Workflow for Synthesis of this compound```dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
General Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried flask, add the aryl bromide (this compound, 1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq). The choice of a strong base is critical for the transmetalation step.
-
Solvent: Add a degassed solvent system, typically a mixture like Toluene/EtOH/H₂O or Dioxane/H₂O.
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C until the starting material is consumed.
-
Workup & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The product is then purified by standard chromatographic methods.
This reaction provides a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals. I[5][6]t couples the aryl bromide with a primary or secondary amine.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq), amine (1.1-1.3 eq), palladium precursor (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄). The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step and preventing catalyst decomposition. 2[5]. Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-120 °C, monitoring by an appropriate method.
-
Workup & Purification: After completion, the reaction is cooled, filtered through celite to remove palladium residues, and subjected to an aqueous workup and chromatographic purification.
Nucleophilic Aromatic Substitution (SₙAr)
While aryl halides are generally unreactive towards nucleophiles, the presence of electron-withdrawing groups can activate the ring for Nucleophilic Aromatic Substitution (SₙAr). T[7][8]he ester group and the fluorine atom on this compound make the aromatic ring sufficiently electron-poor to undergo SₙAr, particularly with strong nucleophiles.
Causality of Reactivity: In SₙAr, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). A[9] more electronegative halogen, like fluorine, is better at stabilizing this intermediate through its inductive effect, leading to a faster reaction rate. This is why, counterintuitively, aryl fluorides are often more reactive in SₙAr than aryl bromides.
Sources
- 1. 1131040-49-7|this compound|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Versatile Virtuoso: A Technical Guide to Ethyl 2-bromo-3-fluorobenzoate in Modern Organic Synthesis
For the forward-thinking researcher, scientist, and drug development professional, the strategic selection of starting materials is paramount to synthetic success. Among the myriad of available building blocks, Ethyl 2-bromo-3-fluorobenzoate has emerged as a particularly versatile and powerful scaffold. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and an ethyl ester for further functionalization—positions it as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.
This in-depth technical guide, designed with the senior application scientist's perspective, moves beyond a simple recitation of facts. It delves into the causality behind experimental choices, providing field-proven insights to empower your synthetic endeavors. We will explore the synthesis of this valuable starting material and its application in cornerstone organic transformations, complete with detailed protocols and mechanistic considerations.
I. Characterization and Synthesis: Forging the Foundation
Before embarking on its synthetic applications, a thorough understanding of this compound's properties and preparation is essential.
Physicochemical Properties
| Property | Value |
| CAS Number | 1131040-49-7[1] |
| Molecular Formula | C₉H₈BrFO₂[1] |
| Molecular Weight | 247.06 g/mol [1] |
| Appearance | Typically a liquid or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, toluene) |
Synthesis of this compound
The most common and practical approach to synthesizing this compound involves a two-step sequence starting from the commercially available 2-amino-3-fluorobenzoic acid. This method provides a reliable and scalable route to the desired product.
Step 1: Sandmeyer Reaction for the Synthesis of 2-bromo-3-fluorobenzoic acid
The initial step leverages the Sandmeyer reaction to replace the amino group of 2-amino-3-fluorobenzoic acid with a bromine atom. This classic transformation proceeds via a diazonium salt intermediate.
Experimental Protocol: [2]
-
In a suitable reaction vessel equipped with a stirrer and cooling bath, suspend 2-amino-3-fluorobenzoic acid (1.0 equiv) in a mixture of acetonitrile and 47% hydrobromic acid.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for a short period.
-
In a separate vessel, prepare a solution of copper(I) bromide (CuBr) (1.15 equiv).
-
Add the CuBr to the diazonium salt solution in portions.
-
Warm the reaction mixture to 70 °C and stir for 1 hour.
-
Cool the mixture to 0 °C and dilute with water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-bromo-3-fluorobenzoic acid.
Causality Behind the Choices: The use of hydrobromic acid serves as both the acid for diazotization and the source of the bromide nucleophile. Copper(I) bromide is the classic catalyst for the Sandmeyer reaction, facilitating the decomposition of the diazonium salt and the introduction of the bromine.
Step 2: Fischer Esterification to Yield this compound
With the carboxylic acid in hand, a straightforward Fischer esterification provides the target ethyl ester.
Experimental Protocol: (Adapted from a similar procedure[3])
-
To a solution of 2-bromo-3-fluorobenzoic acid (1.0 equiv) in ethanol (excess), add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Causality Behind the Choices: The use of excess ethanol drives the equilibrium of the esterification towards the product side. A strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the ethanol nucleophile.
Caption: Synthetic route to this compound.
II. The Cornerstone of Complexity: Cross-Coupling Reactions
The true power of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, opening a gateway to a vast array of complex molecular architectures.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. The reaction of this compound with various arylboronic acids allows for the introduction of diverse aromatic systems.
Mechanism in Brief: The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Exemplary Protocol: (General procedure adapted from related couplings[4][5])
-
In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).
-
Add a suitable solvent system, for example, a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Field-Proven Insights: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction efficiency. For sterically hindered arylboronic acids, more active catalyst systems employing bulky phosphine ligands may be necessary. The presence of the ortho-bromo and meta-fluoro substituents can influence the rate of oxidative addition.
Caption: Suzuki-Miyaura coupling of this compound.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds, which are valuable precursors in medicinal chemistry and materials science.
Mechanism in Brief: This reaction involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex, followed by reductive elimination.
Exemplary Protocol: (General procedure adapted from related couplings)
-
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Add a base, typically an amine like triethylamine or diisopropylamine, which also serves as a solvent in some cases.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Work-up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentrating.
-
Purify the product by column chromatography.
Field-Proven Insights: The exclusion of oxygen is crucial to prevent the homocoupling of the alkyne (Glaser coupling), which is a common side reaction. Copper-free Sonogashira protocols have also been developed to circumvent this issue.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction has revolutionized the way C-N bonds are formed, finding widespread application in pharmaceutical synthesis.[6]
Mechanism in Brief: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine.
Exemplary Protocol: (General procedure adapted from related couplings[7][8])
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a strong base (e.g., sodium tert-butoxide or cesium carbonate).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor for completion.
-
After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Field-Proven Insights: The choice of ligand is critical in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps. The strength of the base is also a key parameter to control.
Caption: Overview of cross-coupling reactions with this compound.
III. Beyond Cross-Coupling: Nucleophilic Aromatic Substitution
While palladium-catalyzed reactions are a mainstay, the electronic nature of this compound also allows for its participation in nucleophilic aromatic substitution (SₙAr) reactions, particularly when additional electron-withdrawing groups are present on the aromatic ring, or under forcing conditions. The fluorine atom, being highly electronegative, can activate the ring towards nucleophilic attack.
Mechanism in Brief: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, restoring the aromaticity of the ring.
Causality Behind Reactivity: The presence of the electron-withdrawing ester group and the fluorine atom can make the aromatic ring sufficiently electron-poor to be attacked by strong nucleophiles. The stability of the Meisenheimer intermediate is key to the feasibility of the reaction.
IV. Conclusion: A Building Block of Strategic Importance
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its trifunctional nature provides a robust platform for the construction of a diverse array of complex organic molecules. From the creation of biaryl systems via Suzuki-Miyaura coupling to the introduction of nitrogen-containing moieties through Buchwald-Hartwig amination, this starting material offers a reliable and versatile entry point into novel chemical space. As the demand for sophisticated molecules in drug discovery and materials science continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in driving innovation.
V. References
-
ResearchGate. (2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-bromobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-bromobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. Retrieved from [Link]
-
Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid. Retrieved from
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective coupling reaction of arylboronic acid with 1-bromo-3-(chloromethyl)benzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemical Technology Co.,LTD. (n.d.). 3-bromo-2-fluorobenzoic acid ethyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters. Retrieved from
-
MDPI. (2021, October 13). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Retrieved from [Link]
-
Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]
Sources
- 1. 1131040-49-7|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-3-fluorobenzoic acid | 132715-69-6 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocols: Strategic Use of Ethyl 2-bromo-3-fluorobenzoate in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of Ethyl 2-bromo-3-fluorobenzoate
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its broad functional group tolerance, use of generally stable organoboron reagents, and relatively mild reaction conditions have cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Within this context, substituted biaryl scaffolds are of immense importance, frequently appearing as core structures in biologically active molecules.[5]
This compound is a particularly valuable building block for accessing complex molecular architectures. The strategic placement of three distinct functional handles—an ethyl ester, a bromine atom, and a fluorine atom—on the aromatic ring offers medicinal chemists a versatile platform for late-stage diversification. The ortho-bromo group serves as the primary reactive site for the Suzuki-Miyaura coupling, while the fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of the final compound. The ethyl ester provides a convenient point for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.
This application note provides a comprehensive guide for researchers utilizing this compound in Suzuki-Miyaura cross-coupling reactions. It covers the core reaction mechanism, discusses the specific challenges and considerations related to this substrate, and presents a detailed, field-proven protocol for its successful implementation.
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining step of the cycle, involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) intermediate.[5][6] The reactivity of the halide follows the order I > Br > OTf >> Cl.[7]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. For this to occur, the boronic acid must first be activated by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate species.[1][8] This boronate then exchanges its organic moiety with the halide on the palladium complex, yielding a diaryl-Pd(II) intermediate.[1] The precise mechanism of this transfer is complex and can involve intermediates where the base (as a hydroxide or alkoxide) bridges the boron and palladium atoms.[6]
-
Reductive Elimination: The final step is the reductive elimination from the diaryl-Pd(II) intermediate. The two organic groups couple to form the new C-C bond of the biaryl product, and the palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the catalytic cycle.[5][6]
Key Considerations for Coupling this compound
The structure of this compound presents specific challenges that must be addressed through careful selection of reaction components.
-
Steric Hindrance: The bromine atom is positioned ortho to a relatively bulky ethyl ester group. This steric hindrance can slow down the rate of oxidative addition. To overcome this, the use of bulky, electron-rich phosphine ligands is highly recommended.[9] Ligands such as SPhos, XPhos, or DavePhos, developed by the Buchwald group, are designed to promote the formation of highly reactive, monoligated Pd(0) species that can more readily access sterically encumbered sites.[9][10] These ligands enhance the rates of both oxidative addition and reductive elimination.[9]
-
Electronic Effects: The presence of both a fluorine atom and an ethyl ester group makes the aryl ring electron-deficient. While electron-withdrawing groups can activate aryl halides towards oxidative addition, they can also influence other steps in the cycle.[7] The choice of an appropriate base and solvent system is critical to ensure efficient transmetalation without promoting undesirable side reactions.
-
Choice of Base: The base plays a crucial role in activating the boronic acid.[1][8] For substrates containing base-sensitive functional groups like esters, a moderately strong but non-nucleophilic base is preferred to prevent hydrolysis (saponification) of the ethyl ester. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices.[9] While stronger bases like hydroxides can be used, they increase the risk of ester cleavage, especially at elevated temperatures.
-
Solvent System: A variety of solvents can be used for Suzuki-Miyaura reactions, with common choices including toluene, dioxane, or THF, often with the addition of water.[6] The presence of water can be beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species. For the coupling of this compound, a mixture of an organic solvent like dioxane and water is a robust starting point.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Reaction Scheme: (Self-generated image, not from search results)
Table 1: Reagent Stoichiometry and Information
| Reagent | CAS Number | MW ( g/mol ) | Molarity/Density | Amount (mg/μL) | mmols | Equivalents |
| This compound | 162981-56-0 | 247.05 | - | 247 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | - | - | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | - | 23 | 0.025 | 0.025 (5 mol% Pd) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | - | 25 | 0.06 | 0.06 |
| K₂CO₃ (Potassium Carbonate) | 584-08-7 | 138.21 | - | 276 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 1.033 g/mL | 4 mL | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1.0 g/mL | 1 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel (e.g., a 20 mL microwave vial or a round-bottom flask equipped with a reflux condenser), add this compound (247 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), SPhos (25 mg, 0.06 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Scientist's Note: The combination of Pd₂(dba)₃ and a bulky phosphine ligand like SPhos is highly effective for challenging substrates.[10] SPhos is particularly well-suited for creating the active catalyst needed to overcome the steric hindrance of the ortho-substituted substrate.[9]
-
-
Degassing the Reaction Mixture:
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Scientist's Note: Proper degassing is critical for catalyst longevity and reaction success. The active Pd(0) species is susceptible to oxidation.
-
-
Solvent Addition:
-
Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction vessel.
-
Scientist's Note: The dioxane/water solvent system is a versatile choice that aids in dissolving both the organic substrates and the inorganic base, facilitating efficient reaction kinetics.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Scientist's Note: Reaction progress should be monitored periodically (e.g., every 2-4 hours) by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
-
-
Workup Procedure:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be determined by TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final biaryl compound.
-
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling can be sensitive to several parameters. The following table provides guidance for optimizing the reaction and troubleshooting common issues.
Table 2: Optimization and Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficient temperature.3. Inappropriate ligand. | 1. Ensure thorough degassing of reagents and solvents.2. Increase temperature in 10 °C increments.3. Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos). |
| Starting Material Recovered | 1. Oxidative addition is too slow.2. Poor quality boronic acid. | 1. Switch to a more electron-rich, bulky ligand.[11] Consider a different palladium precatalyst.2. Use fresh, high-purity boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).[12] |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources.2. Base is too strong or reaction time too long. | 1. Use anhydrous conditions or a different solvent system.[6]2. Use a milder base (e.g., K₃PO₄ or Cs₂CO₃). Reduce reaction time based on monitoring. |
| Formation of Homocoupled Byproducts | 1. Reaction temperature is too high.2. Oxygen contamination. | 1. Lower the reaction temperature.2. Improve the degassing procedure. |
| Hydrolysis of Ethyl Ester | 1. Base is too strong (e.g., NaOH, KOH).2. Reaction temperature too high or time too long. | 1. Switch to a weaker inorganic base like K₂CO₃ or K₃PO₄.[9]2. Reduce reaction temperature and/or time. |
Conclusion
This compound is a highly effective substrate for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic principles and making informed choices regarding the catalyst system, base, and solvent, researchers can overcome the inherent challenges posed by its sterically hindered and electronically modified nature. The protocol outlined in this note provides a robust and reliable starting point for the successful application of this versatile building block in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Myers, A. The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]
-
Singh, D. H., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
ResearchGate. Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. Retrieved from [Link]
-
Sandiego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]
-
PubMed. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition. Retrieved from [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports. Retrieved from [Link]
-
RSC Publishing. Typical experimental procedure for Suzuki coupling of aryl halides and aryl boronic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 05). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. benchchem.com [benchchem.com]
- 9. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: Sonogashira Coupling of Ethyl 2-bromo-3-fluorobenzoate
Introduction: The Strategic Importance of Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4][5] The reaction's utility is underscored by its typically mild conditions, often proceeding at room temperature, and its tolerance for a wide variety of functional groups.[1][2][6]
This guide provides a detailed protocol and in-depth scientific insights for the Sonogashira coupling of a specific and functionally rich substrate: Ethyl 2-bromo-3-fluorobenzoate. This substrate presents a valuable scaffold in medicinal chemistry and materials science, and understanding its reactivity in this key transformation is crucial for researchers in these fields. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and offer expert guidance on troubleshooting and optimization.
Mechanism of Action: A Dual Catalytic Symphony
The Sonogashira coupling operates through two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[5] While the precise mechanism can be complex and is still a subject of some academic debate, the generally accepted pathway provides a robust framework for understanding and controlling the reaction.[5][7]
-
The Palladium Cycle: This cycle is responsible for the core cross-coupling event. It begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species, forming a palladium(II) intermediate.
-
The Copper Cycle: Concurrently, the copper(I) co-catalyst activates the terminal alkyne.[1] A base, typically an amine, deprotonates the alkyne, which then coordinates with the copper(I) salt to form a copper(I) acetylide.[1][5] This species is the key nucleophile in the reaction.
-
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the acetylide group to the palladium center. The resulting palladium(II) species, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to form the desired product and regenerate the active palladium(0) catalyst, thus completing the cycle.[5]
Caption: Dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general method for the coupling of this compound with a generic terminal alkyne. Optimization may be required for specific alkyne substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | Store under inert gas. |
| Terminal Alkyne | >98% | Commercially Available | Ensure purity. |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Strem Chemicals | Air-stable, but handle with care. |
| Copper(I) Iodide (CuI) | >99% | Acros Organics | Protect from light. |
| Triethylamine (TEA) | Anhydrous, >99.5% | Fisher Scientific | Should be freshly distilled or from a sealed bottle. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | EMD Millipore | Use a freshly opened bottle or dry over sodium/benzophenone. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10-15 minutes.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous THF via syringe to dissolve the solids.
-
Add anhydrous triethylamine (2.0-3.0 eq) via syringe.
-
Finally, add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure coupled product.[6]
-
Caption: General experimental workflow for the Sonogashira coupling.
Substrate-Specific Considerations
The electronic nature of this compound warrants special attention. The presence of both a fluorine atom and an ethyl ester group makes the aromatic ring electron-deficient. This generally facilitates the oxidative addition step, which is often the rate-determining step in the palladium cycle. The C-Br bond is significantly more reactive than the C-F bond in Sonogashira couplings, ensuring high selectivity for the desired reaction.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Inappropriate base or solvent | - Use a fresh, high-purity catalyst.- Ensure all glassware is flame-dried and the reaction is maintained under a positive pressure of inert gas.- Screen alternative bases (e.g., diisopropylethylamine) and solvents (e.g., DMF, toluene). |
| Formation of Glaser Homocoupling Product | - Presence of oxygen in the reaction mixture | - Thoroughly degas all solvents and reagents prior to use.- Maintain a strict inert atmosphere throughout the reaction. |
| Decomposition of Starting Material | - Reaction temperature is too high- Prolonged reaction time | - Run the reaction at room temperature or even cooler if necessary.- Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of Side Products | - Impure starting materials- Side reactions of functional groups | - Ensure the purity of all reagents.- If necessary, protect sensitive functional groups on the alkyne substrate. |
References
-
NROChemistry. Sonogashira Coupling. Available from: [Link]
-
Hassan, Z., & Iqbal, J. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available from: [Link]
-
Li, Y., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
ResearchGate. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link]
-
Antony, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. New Journal of Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]
-
An, Y., et al. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Available from: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Heck Reaction of Ethyl 2-bromo-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Heck Reaction with a Sterically and Electronically Complex Substrate
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[1] This powerful transformation has seen widespread application in the synthesis of complex molecules, including pharmaceuticals and natural products. The substrate of interest, Ethyl 2-bromo-3-fluorobenzoate, presents a unique set of challenges and opportunities in the context of the Heck reaction. Its structure combines the activating effect of two electron-withdrawing groups (a fluorine atom and an ethyl ester) with the steric hindrance imposed by the ortho-bromo substituent. This guide provides a comprehensive overview of the theoretical and practical considerations for successfully employing this compound in Heck coupling reactions, complete with detailed protocols and mechanistic insights.
The electron-deficient nature of the aromatic ring in this compound is generally favorable for the oxidative addition step of the catalytic cycle, which is often rate-determining.[2] However, the steric bulk of the ortho-bromo group and the adjacent ethyl ester can impede the approach of the palladium catalyst and subsequent steps in the reaction mechanism. Therefore, careful selection of the catalyst system, particularly the ligand, is paramount to achieving high efficiency and yields.
The Catalytic Cycle and Mechanistic Considerations
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][4] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing fluorine and ester groups facilitate this step.
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by syn-migratory insertion of the aryl group into the C=C double bond. For activated alkenes like acrylates or styrene, the insertion is highly regioselective, with the aryl group adding to the less substituted carbon.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species. This step typically proceeds with syn-stereochemistry and dictates the E/Z selectivity of the product.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.
Caption: The catalytic cycle of the Heck reaction.
Optimizing Reaction Conditions for this compound
Due to the specific electronic and steric nature of this compound, the following parameters are critical for a successful Heck reaction:
-
Catalyst and Ligand: Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective. However, the choice of ligand is crucial to overcome the steric hindrance of the ortho-bromo group. Bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction with sterically demanding aryl halides.[5] For less hindered alkenes, triphenylphosphine (PPh₃) may suffice.
-
Base: A variety of inorganic and organic bases can be employed. Inorganic bases like K₂CO₃ or Na₂CO₃ are common and effective.[6] Organic bases such as triethylamine (NEt₃) are also frequently used. The choice of base can influence the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents are generally preferred for the Heck reaction as they can solvate the polar intermediates in the catalytic cycle. N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent choices.
-
Temperature: The Heck reaction typically requires elevated temperatures to proceed at a reasonable rate, usually in the range of 80-140 °C. The optimal temperature will depend on the specific catalyst system and substrates used.
Recommended Reaction Protocols
Below are two detailed protocols for the Heck reaction of this compound with representative alkenes: styrene (an electron-rich alkene) and ethyl acrylate (an electron-deficient alkene).
Protocol 1: Heck Reaction with Styrene
This protocol is designed for the coupling of this compound with styrene, a common and relatively reactive alkene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or a solution in an organic solvent
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(t-Bu)₃ (0.04 mmol, 4 mol%).
-
Add anhydrous K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add styrene (1.2 mmol).
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Heck Reaction with Ethyl Acrylate
This protocol is adapted for the reaction with an electron-deficient alkene, which can sometimes be more facile.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
N,N-dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and PPh₃ (0.02 mmol, 2 mol%).
-
Add anhydrous DMF (5 mL) and NEt₃ (1.5 mmol).
-
Add ethyl acrylate (1.5 mmol).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Summary of Reaction Conditions
| Parameter | Protocol 1 (Styrene) | Protocol 2 (Ethyl Acrylate) | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (1 mol%) | Standard and effective palladium precursor. |
| Ligand | P(t-Bu)₃ (4 mol%) | PPh₃ (2 mol%) | Bulky ligand for sterically hindered substrate; PPh₃ may suffice for more reactive acrylates. |
| Base | K₂CO₃ (2.0 equiv) | NEt₃ (1.5 equiv) | Inorganic base is robust; organic base is also common and effective. |
| Solvent | DMF | DMF | High-boiling polar aprotic solvent is ideal for solvating intermediates. |
| Temperature | 120 °C | 100 °C | Higher temperature may be needed for less reactive alkenes and sterically hindered substrates. |
| Alkene | Styrene (1.2 equiv) | Ethyl Acrylate (1.5 equiv) | A slight excess of the alkene is typically used to ensure complete consumption of the aryl halide. |
Experimental Workflow Visualization
Sources
Application Notes & Protocols: Palladium-Catalyzed C-N Cross-Coupling of Ethyl 2-bromo-3-fluorobenzoate
Introduction: The Strategic Importance of N-Aryl Anthranilates
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and powerful methodology for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4]
This guide focuses on a specific, yet highly relevant, transformation: the amination of Ethyl 2-bromo-3-fluorobenzoate. The resulting products, N-aryl-3-fluoroanthranilic acid esters, are valuable intermediates in medicinal chemistry, notably as precursors for anti-inflammatory agents and other biologically active compounds.[5][6][7] The substrate itself presents a unique challenge: an electron-deficient aromatic ring bearing both an ester and a fluorine atom, with the bromine positioned at a sterically demanding ortho position. Navigating this specific electronic and steric landscape requires a nuanced understanding of the catalytic system. This document provides the mechanistic rationale, field-proven insights, and a detailed protocol to empower researchers to successfully execute this transformation.
Mechanistic Rationale: Deconstructing the Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay between the palladium catalyst, a phosphine ligand, a base, and the solvent. The generally accepted catalytic cycle proceeds through three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[2][3][8][9] Understanding this cycle is paramount for rational troubleshooting and optimization.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Pillar 1: The Palladium Precursor & Ligand System. The reaction is initiated by a Pd(0) species, often generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or from a Pd(0) source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8] The true engine of the reaction, however, is the ligand bound to the palladium. For challenging substrates like this compound, bulky and electron-rich biarylphosphine ligands are essential. Ligands such as XPhos, RuPhos, or BrettPhos serve multiple functions: they promote the crucial oxidative addition step, stabilize the palladium center, and facilitate the final reductive elimination.[8][10] The choice of ligand can even alter the rate-limiting step of the reaction.[10]
-
Pillar 2: The Role of the Base. A base is required to deprotonate the amine once it has coordinated to the palladium complex, forming the palladium-amido intermediate that precedes reductive elimination.[11] The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are highly effective but can be incompatible with base-sensitive functional groups (like the ester in our substrate, which could undergo saponification). Milder carbonate bases (e.g., Cs₂CO₃, K₂CO₃) or phosphate bases (K₃PO₄) offer alternatives when functional group tolerance is a concern.[12]
-
Pillar 3: Solvent and Reaction Environment. The reaction is almost exclusively run under strictly anhydrous and anaerobic conditions, as both oxygen and moisture can deactivate the catalyst. Aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are standard choices, as they effectively dissolve the reactants and do not interfere with the catalytic cycle.[11][12]
Application Focus: Amination of this compound
The substrate, this compound, possesses electronic and steric features that guide our protocol design:
-
Aryl Bromide: Aryl bromides are generally excellent coupling partners, offering a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.[8]
-
Electron-Deficient Ring: The electron-withdrawing nature of the ester and fluorine substituents can accelerate the oxidative addition step, which is often beneficial.
-
Steric Hindrance: The ortho-bromo arrangement increases steric bulk around the reaction center. This necessitates the use of a bulky phosphine ligand to create a coordinatively unsaturated palladium center that can effectively undergo oxidative addition and subsequent steps.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative primary amine, morpholine. Researchers should consider this a robust starting point for optimization.
Reaction Scheme: (An image depicting the reaction of this compound with morpholine to yield Ethyl 3-fluoro-2-(morpholino)benzoate would be placed here.)
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous Toluene (sufficient to make a 0.2 M solution with respect to the aryl bromide)
-
Ethyl acetate (for workup)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Workflow Diagram:
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research.rug.nl [research.rug.nl]
- 5. ijpsonline.com [ijpsonline.com]
- 6. [New esters of N-arylanthranilic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-bromo-3-fluorobenzoate: A Versatile Synthon for the Construction of Next-Generation Agrochemicals
Abstract
This technical guide provides an in-depth exploration of ethyl 2-bromo-3-fluorobenzoate, a key building block for the synthesis of innovative agrochemicals. We delve into the strategic importance of its unique structural motifs—the bromine and fluorine substituents—and their profound impact on the biological efficacy and metabolic stability of crop protection agents. Detailed, field-proven protocols for cornerstone synthetic transformations, including Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N cross-coupling, are presented. These protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible outcomes for researchers in the agrochemical industry.
Introduction: The Strategic Advantage of Fluorine and Bromine in Agrochemical Design
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates the exploration of novel chemical space.[1] The incorporation of fluorine into active ingredients has become a cornerstone of modern agrochemical design.[2] Fluorine, being the most electronegative element, can dramatically alter a molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability.[3][4] This often leads to enhanced biological activity by improving transport to the target site and preventing metabolic deactivation.[4]
Concurrently, the presence of a bromine atom on the aromatic ring of this compound provides a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions.[5] These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, are foundational in modern synthetic chemistry for the construction of complex molecular architectures from simple, readily available building blocks.[6][7][8][9] The strategic placement of the bromo and fluoro substituents in this compound makes it an exceptionally valuable synthon for generating diverse libraries of compounds for high-throughput screening in agrochemical discovery programs.[9]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1131040-49-7 | [10] |
| Molecular Formula | C₉H₈BrFO₂ | [11] |
| Molecular Weight | 247.06 g/mol | [11] |
| Appearance | Colorless to light yellow liquid | Inferred |
| Storage | Sealed in dry, room temperature | [11] |
Core Synthetic Applications and Protocols
The reactivity of the bromine atom in this compound is the cornerstone of its utility. Palladium-catalyzed cross-coupling reactions provide a powerful and modular approach to derivatization.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in many herbicides and fungicides.[12][13]
The choice of a palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For an electron-deficient aryl bromide like this compound, a catalyst system that promotes efficient oxidative addition and transmetalation is required. A phosphine-based ligand enhances the catalytic activity of the palladium center. A moderately strong inorganic base is necessary to activate the boronic acid for transmetalation. A mixed aqueous-organic solvent system is often employed to dissolve both the organic and inorganic reagents.
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | 247 mg (1.0 mmol) |
| 4-Methoxyphenylboronic acid | 1.2 | 182 mg (1.2 mmol) |
| Pd(PPh₃)₄ | 0.03 | 35 mg (0.03 mmol) |
| K₂CO₃ | 2.0 | 276 mg (2.0 mmol) |
| Toluene | - | 8 mL |
| Water | - | 2 mL |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (247 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add toluene (8 mL) and water (2 mL) to the flask.
-
Degas the resulting mixture by bubbling with the inert gas for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, which are key structural motifs in numerous herbicides and insecticides.[7][14]
This reaction requires a palladium catalyst and a suitable phosphine ligand to facilitate the coupling of an aryl halide with an amine. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with less reactive aryl halides. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred to prevent side reactions.
This protocol describes the reaction of this compound with diethylamine.
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | 247 mg (1.0 mmol) |
| Diethylamine | 1.5 | 109 mg (1.5 mmol) |
| Pd₂(dba)₃ | 0.01 | 9 mg (0.01 mmol) |
| Xantphos | 0.03 | 17 mg (0.03 mmol) |
| NaOtBu | 1.4 | 135 mg (1.4 mmol) |
| Toluene (anhydrous) | - | 10 mL |
Step-by-Step Procedure:
-
In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (9 mg, 0.01 mmol) and Xantphos (17 mg, 0.03 mmol) in anhydrous toluene (5 mL). Stir for 10 minutes to form the active catalyst.
-
Add the catalyst solution to the Schlenk tube containing the base.
-
Add this compound (247 mg, 1.0 mmol) and diethylamine (109 mg, 1.5 mmol) to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.
Caption: Buchwald-Hartwig Amination Workflow.
Application in the Synthesis of a Hypothetical Herbicidal Core
The versatile reactivity of this compound allows for the rapid assembly of complex molecules with potential herbicidal activity. For instance, many commercial herbicides act by inhibiting key plant enzymes such as protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).[7] The synthetic routes described above can be employed to construct novel analogues of known herbicidal scaffolds.
The following diagram illustrates a hypothetical synthetic pathway to a novel herbicidal candidate, starting from this compound.
Caption: Hypothetical Synthesis of a Herbicidal Candidate.
Safety and Handling
As with all bromo-organic compounds, appropriate safety precautions must be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. General laboratory safety practices should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is a high-value, versatile building block for the synthesis of novel agrochemicals. Its strategically positioned bromo and fluoro substituents provide a powerful combination of synthetic utility and the potential for enhanced biological activity. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provided herein offer robust and reproducible methods for the derivatization of this key intermediate, paving the way for the discovery and development of the next generation of crop protection solutions.
References
- (No Source Found)
- (No Source Found)
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. Retrieved from [Link]
- (No Source Found)
- (No Source Found)
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
- (No Source Found)
- (No Source Found)
- (No Source Found)
-
(2025-08-06). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]
- (No Source Found)
-
National Institutes of Health. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
-
(n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]
- (No Source Found)
-
Hilaris Publisher. (2024-06-26). Exploring Novel Synthetic Routes in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. WO2009123907A1 - Synergistic pesticide compositions - Google Patents [patents.google.com]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kbfi.ee [kbfi.ee]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. US4668701A - Pesticides - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Application Note: Synthesis of Tertiary Alcohols via Grignard Reaction with Ethyl 2-bromo-3-fluorobenzoate
Abstract
This application note provides a comprehensive technical guide for the synthesis of tertiary alcohols utilizing the Grignard reaction with Ethyl 2-bromo-3-fluorobenzoate. Tertiary alcohols are pivotal structural motifs in medicinal chemistry and drug development, and their efficient synthesis is of paramount importance. This document details the underlying mechanistic principles, offers a robust step-by-step experimental protocol, and explains the critical causality behind key experimental choices. The protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction and Scientific Rationale
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools for carbon-carbon bond formation in organic synthesis.[1] Its application in the reaction with esters to produce tertiary alcohols is a cornerstone of alcohol synthesis.[2][3][4] This process involves the double addition of a Grignard reagent to the ester carbonyl, first forming a ketone intermediate which is then immediately attacked by a second equivalent of the organomagnesium halide.[4]
The substrate of interest, this compound, presents a unique case for regioselective Grignard chemistry. The molecule contains two halogen substituents on the aromatic ring, bromine and fluorine, in addition to the reactive ester group.
Key Considerations for this Synthesis:
-
Regioselectivity: The Grignard reaction will occur at the ester carbonyl. The C-Br and C-F bonds on the aromatic ring are generally unreactive towards nucleophilic attack by another Grignard reagent under these conditions.
-
Substrate Reactivity: The presence of the electron-withdrawing fluorine atom can influence the electrophilicity of the ester's carbonyl carbon. However, the primary reaction pathway is dictated by the inherent reactivity of the ester functional group with the powerful nucleophilicity of the Grignard reagent.[1][2]
-
Reaction Control: As with all Grignard reactions, the exclusion of atmospheric moisture and oxygen is critical due to the high basicity and reactivity of the organomagnesium species.[2][5] Temperature and stoichiometry control are essential for maximizing yield and minimizing side products.
This guide will use the reaction between this compound and Methylmagnesium Bromide (CH₃MgBr) as a representative example to yield 2-(2-bromo-3-fluorophenyl)propan-2-ol.
Reaction Mechanism and Workflow
The synthesis of a tertiary alcohol from an ester proceeds through a two-stage nucleophilic addition mechanism.
-
First Addition (Nucleophilic Acyl Substitution): The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[2][3]
-
Elimination: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide (-OEt) as a leaving group. The product of this step is a ketone.[2][4]
-
Second Addition (Nucleophilic Addition): The ketone intermediate is more reactive than the starting ester.[4] Therefore, it rapidly reacts with a second equivalent of the Grignard reagent in the same manner as a standard ketone-Grignard reaction.
-
Protonation (Work-up): The resulting magnesium alkoxide salt is a stable intermediate. Upon addition of a mild acid (e.g., aqueous ammonium chloride or dilute HCl) during the work-up, the alkoxide is protonated to yield the final tertiary alcohol product.[6][7]
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(2-bromo-3-fluorophenyl)propan-2-ol.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (Example) | Molar Eq. |
| This compound | 1131040-49-7 | 247.06 | 2.47 g | 1.0 |
| Methylmagnesium Bromide (3.0 M in Et₂O) | 75-16-1 | 119.24 | 7.0 mL | 2.1 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | Solvent |
| Saturated Aqueous NH₄Cl | 12125-02-9 | 53.49 | ~30 mL | Quench |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~100 mL | Extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying |
Equipment
-
Three-neck round-bottom flask (100 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Condenser, flame-dried
-
Dropping funnel or syringe pump
-
Nitrogen or Argon gas inlet and bubbler
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
Step-by-Step Procedure
A. Reaction Setup
-
Drying Glassware: All glassware must be rigorously dried in an oven at >120 °C for several hours and assembled hot while being flushed with a stream of dry nitrogen or argon gas. This prevents atmospheric moisture from quenching the Grignard reagent.
-
Inert Atmosphere: Assemble the three-neck flask with a condenser, a rubber septum, and a gas inlet. Maintain a positive pressure of inert gas throughout the entire reaction.
-
Substrate Preparation: To the reaction flask, add this compound (1.0 eq., 10.0 mmol, 2.47 g) and dissolve it in 30 mL of anhydrous THF.
B. Grignard Addition
-
Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Addition: Draw the Methylmagnesium Bromide solution (2.1 eq., 21.0 mmol, 7.0 mL of 3.0 M solution) into a dry syringe. Add the Grignard reagent to the stirred ester solution dropwise over 20-30 minutes.
-
Causality: A slow, controlled addition is crucial. The reaction is exothermic, and rapid addition can lead to an uncontrolled temperature increase, promoting side reactions.[6] Maintaining a low temperature favors the desired nucleophilic addition.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
C. Work-up and Purification
-
Quenching: Carefully cool the reaction mixture back to 0 °C in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride (~30 mL) dropwise to quench any unreacted Grignard reagent and to protonate the magnesium alkoxide salt.
-
Causality: Quenching is highly exothermic and produces gas. Slow addition at low temperature is a critical safety measure. Saturated NH₄Cl is a mild proton source that effectively breaks up the magnesium salts without the risks associated with strong acids, which could promote side reactions like elimination.[6]
-
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (25 mL each).
-
Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary alcohol.
Scientific Justification of Key Parameters
-
Solvent Choice: Anhydrous THF or diethyl ether are essential.[1] Their etheric oxygens coordinate with the magnesium atom of the Grignard reagent, stabilizing it in solution and maintaining its reactivity.[1] THF is often preferred for its higher boiling point and better solvating properties.
-
Stoichiometry: A minimum of two equivalents of the Grignard reagent is required because two C-C bonds are formed.[3][7] A slight excess (e.g., 2.1-2.2 equivalents) is recommended to compensate for any inadvertent quenching by trace moisture or reaction with the apparatus surface and to drive the reaction to completion.
-
Temperature Control: Low temperature (0 °C) during addition helps to dissipate the heat generated and prevents potential side reactions, such as enolization of the ester or ketone intermediate. For particularly sensitive substrates, temperatures as low as -78 °C may be employed.[8]
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be rapidly protonated and destroyed by water, alcohols, or any protic source, rendering them inactive for the desired nucleophilic addition.[2][5]
Conclusion
The protocol described provides a reliable and robust method for the synthesis of tertiary alcohols from this compound. By carefully controlling stoichiometry, temperature, and maintaining strictly anhydrous conditions, high yields of the desired product can be achieved. This application note serves as a practical guide for chemists in the pharmaceutical and fine chemical industries, enabling the efficient construction of valuable molecular building blocks.
References
-
Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]
-
Title: 10.6: Reactions of Alkyl Halides - Grignard Reagents Source: Chemistry LibreTexts URL: [Link]
-
Title: Using the Grignard Reaction to Make Tertiary alcohols Source: YouTube (NurdRage Channel) URL: [Link]
-
Title: Tertiary Alcohols from Esters and Grignard Reagents Source: YouTube (Daniel Fisher Channel) URL: [Link]
-
Title: Synthesis of alcohols using Grignard reagents II Source: Khan Academy URL: [Link]
-
Title: Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
-
Title: Magnesium-Halogen Exchange Source: Andrew G. Myers Research Group, Harvard University URL: [Link]
-
Title: Preparation of fluorinated arenes using the turbo-Grignard reagent Source: ResearchGate URL: [Link]
-
Title: Video: Esters to Alcohols: Grignard Reaction Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Esters with Grignard Reagent Source: Chemistry Steps URL: [Link]
-
Title: Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents Source: ResearchGate URL: [Link]
-
Title: Synthesis and Reactivity of Fluorinated Triaryl Aluminum Complexes Source: ACS Publications URL: [Link]
-
Title: Unusual reactions of Grignard reagents toward fluoroalkylated esters Source: ResearchGate URL: [Link]
-
Title: The Grignard Reaction – Unraveling a Chemical Puzzle Source: ACS Publications URL: [Link]
-
Title: The Grignard Reagents Source: ACS Publications URL: [Link]
-
Title: 25. The Grignard Reaction Source: University of California, Irvine URL: [Link]
-
Title: Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis Source: The Royal Society of Chemistry URL: [Link]
-
Title: High-Yield Alkylation and Arylation of Graphene via Grignard Reaction with Fluorographene Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Grignard Reagents: Their Preparation Source: Ursinus Digital Commons URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jove.com [jove.com]
- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 5. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
The Strategic Application of Ethyl 2-bromo-3-fluorobenzoate in the Synthesis of Pharmaceutical Intermediates: Advanced Application Notes and Protocols
This comprehensive guide is intended for researchers, scientists, and professionals in drug development, detailing the strategic use of Ethyl 2-bromo-3-fluorobenzoate as a versatile building block in the synthesis of complex pharmaceutical intermediates. This document provides not only detailed, step-by-step protocols for key synthetic transformations but also delves into the underlying chemical principles and rationale for experimental choices, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of this compound in Modern Medicinal Chemistry
This compound (CAS No. 1131040-49-7) has emerged as a valuable scaffold in the synthesis of a wide array of pharmacologically active molecules. Its unique trifunctional nature—an ethyl ester, a bromine atom, and a fluorine atom on a benzene ring—offers multiple reaction handles for the strategic construction of complex molecular architectures. The strategic placement of the bromo and fluoro substituents allows for selective participation in various cross-coupling and nucleophilic substitution reactions, making it a coveted starting material for the synthesis of targeted therapeutics, including kinase inhibitors and other advanced pharmaceutical agents.
The presence of the fluorine atom can significantly influence the physicochemical properties of the final drug molecule, often enhancing metabolic stability, binding affinity, and bioavailability. The bromine atom serves as an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and development.[1] This guide will explore the practical applications of this versatile intermediate, with a focus on two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Physicochemical Properties and Safety & Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1131040-49-7[2] |
| Molecular Formula | C₉H₈BrFO₂[2] |
| Molecular Weight | 247.06 g/mol [2] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 255-260 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO) |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Inhalation: Avoid inhaling vapors or mists. May cause respiratory irritation.[4]
-
Skin Contact: Avoid contact with skin. May cause skin irritation.[3] In case of contact, wash immediately with soap and water.
-
Eye Contact: Avoid contact with eyes. May cause serious eye irritation.[3] In case of contact, rinse cautiously with water for several minutes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4]
Core Synthetic Applications and Protocols
The strategic positioning of the bromine and fluorine atoms on the benzoate ring allows for a diverse range of synthetic transformations. The following sections provide detailed protocols for two of the most impactful reactions in pharmaceutical synthesis.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters.[7] This reaction is particularly valuable for constructing the biaryl scaffolds prevalent in many kinase inhibitors and other therapeutic agents.
Protocol 1: Synthesis of Ethyl 3-fluoro-2-(1H-pyrazol-4-yl)benzoate
This protocol details the Suzuki-Miyaura coupling of this compound with a pyrazole boronic acid pinacol ester, a common structural motif in pharmaceutical compounds.[8]
Reaction Scheme:
A schematic of the Suzuki-Miyaura coupling reaction.
Materials and Equipment:
-
This compound (1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and potassium carbonate.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 3-fluoro-2-(1H-pyrazol-4-yl)benzoate.
Causality and Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its efficiency in coupling a wide range of substrates.[9]
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step of the catalytic cycle.[10]
-
Solvent System: The mixture of dioxane and water is crucial. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the reaction. Degassing the solvents is essential to prevent oxidation of the palladium(0) active catalyst.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a ubiquitous linkage in pharmaceuticals.[1] This reaction allows for the coupling of aryl halides with a wide variety of amines under relatively mild conditions.
Protocol 2: Synthesis of Ethyl 2-amino-3-fluorobenzoate Derivatives
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine, leading to the formation of valuable N-aryl intermediates.[11][12]
Reaction Scheme:
A schematic of the Buchwald-Hartwig amination reaction.
Materials and Equipment:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv)
-
Phosphine ligand (e.g., XPhos, RuPhos, or other Buchwald ligands) (0.02-0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., Cs₂CO₃) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and the base to a dry Schlenk tube.
-
Add anhydrous toluene to the Schlenk tube.
-
Add the amine to the reaction mixture.
-
Finally, add this compound to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl product.
Causality and Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for the efficiency of the Buchwald-Hartwig amination.[13] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine and facilitate the catalytic cycle.[15] For sensitive substrates, a weaker base like cesium carbonate may be employed.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.[16]
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in the synthesis of pharmaceutical intermediates. Its unique electronic and steric properties, combined with its ability to participate in a variety of robust and reliable cross-coupling reactions, make it an invaluable tool for medicinal chemists. The protocols outlined in this guide for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a solid foundation for the synthesis of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined and multifunctional building blocks will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
-
Organic Syntheses. (n.d.). 2-Amino-3-fluorobenzoic acid. Retrieved from [Link]
- Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
- Ruijter, de, M. J., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
-
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]
- Journal of Chemical Education. (2021).
- Arkivoc. (2022).
- ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ChemRxiv. (n.d.).
- Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(22), 7181–7193.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 1131040-49-7|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. par.nsf.gov [par.nsf.gov]
- 16. chemrxiv.org [chemrxiv.org]
Experimental procedure for C-N bond formation with "Ethyl 2-bromo-3-fluorobenzoate"
An In-Depth Guide to Palladium-Catalyzed C-N Cross-Coupling with Ethyl 2-bromo-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the experimental procedure for forming carbon-nitrogen (C-N) bonds using this compound as an aryl halide substrate. The focus is on the widely applied Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. This document offers a detailed protocol, explains the rationale behind procedural choices, and presents the information in a clear, accessible format.
Introduction: The Central Role of the C-N Bond
The synthesis of molecules containing aryl C-N bonds is of paramount importance in drug discovery and development. The arylamine motif is a prevalent feature in a vast array of pharmaceuticals, natural products, and functional materials. Historically, the formation of these bonds was often hampered by harsh reaction conditions and limited substrate scope, using methods like nucleophilic aromatic substitution or the Ullmann condensation.[1]
The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized this field.[1] This powerful transformation allows for the facile and efficient coupling of a wide variety of amines with aryl halides and pseudohalides under relatively mild conditions.[2][3] This guide will focus on a protocol for this compound, a substituted aryl halide, highlighting the critical parameters for a successful transformation.
Mechanistic Cornerstone: The Buchwald-Hartwig Amination Catalytic Cycle
Understanding the mechanism of the Buchwald-Hartwig amination is crucial for troubleshooting and adapting the reaction to different substrates. The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. The generally accepted catalytic cycle involves three key steps:[1][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
The efficiency of this cycle is highly dependent on the choice of phosphine ligand, which stabilizes the palladium center and modulates its reactivity.
Caption: Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with morpholine, a representative secondary cyclic amine.
3.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents | Supplier / Grade | CAS No. |
| This compound | 247.06 | 247 | 1.0 | 1.0 | N/A | 1131040-49-7 |
| Morpholine | 87.12 | 105 | 1.2 | 1.2 | Anhydrous | 110-91-8 |
| Pd₂(dba)₃ | 915.72 | 23 | 0.025 | 0.025 | N/A | 51364-51-3 |
| XPhos | 476.65 | 33 | 0.07 | 0.07 | N/A | 564483-18-7 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 135 | 1.4 | 1.4 | ≥97% | 865-48-5 |
| Toluene | N/A | 5 mL | N/A | N/A | Anhydrous | 108-88-3 |
3.2. Equipment
-
Schlenk tube or oven-dried round-bottom flask with a magnetic stir bar
-
Schlenk line or glovebox for maintaining an inert atmosphere (Nitrogen or Argon)
-
Syringes and needles for liquid transfers
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (e.g., silica gel 60 F₂₅₄)
3.3. Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[6]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Sodium tert-butoxide: A strong, moisture-sensitive base. It is corrosive and can cause severe skin and eye burns. Handle in a glovebox or under an inert atmosphere.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
3.4. Step-by-Step Procedure
The following workflow diagram outlines the key stages of the experimental process.
Caption: Fig. 2: General Experimental Workflow for C-N Coupling.
1. Reaction Setup (Inert Atmosphere):
-
Place the palladium precatalyst (Pd₂(dba)₃, 23 mg), the phosphine ligand (XPhos, 33 mg), and the base (Sodium tert-butoxide, 135 mg) into an oven-dried Schlenk tube containing a magnetic stir bar.
-
Causality: An inert atmosphere is critical because the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle. Sodium tert-butoxide is highly reactive with moisture, so anhydrous conditions are essential.[7]
2. Addition of Reagents:
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Add this compound (247 mg) to the tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Finally, add morpholine (105 mg, 1.2 equiv) via syringe.
-
Causality: The order of addition can be important. Often, the solid components are added first. The amine is typically added last to the mixture of the other components in the solvent. The use of a strong, non-nucleophilic base like NaOt-Bu is necessary to deprotonate the amine, making it a more potent nucleophile to participate in the catalytic cycle.[8]
3. Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 4-12 hours).
-
Causality: The elevated temperature provides the necessary activation energy for the reaction, particularly for the oxidative addition step, which can be sluggish with electron-deficient or sterically hindered aryl halides.
4. Reaction Monitoring:
-
Periodically, a small aliquot can be taken from the reaction mixture (under inert conditions), quenched with water, extracted with ethyl acetate, and analyzed by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material.
5. Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[9]
6. Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is a good starting point.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product.
Alternative Methodologies: The Ullmann Condensation
While the Buchwald-Hartwig amination is often the method of choice, the Ullmann condensation represents a classical, copper-catalyzed alternative for C-N bond formation.[10]
-
Traditional Ullmann Reaction: This method typically requires stoichiometric amounts of copper powder or copper salts and is often run at very high temperatures (>200 °C) in polar aprotic solvents like DMF or NMP.[10][11]
-
Modern Ullmann-Type Reactions: Significant progress has been made by developing soluble copper catalysts with supporting ligands (e.g., diamines, amino acids, or diketones).[12][13][14] These modern protocols can often be performed under much milder conditions than the traditional method, though they may still require higher temperatures than palladium-catalyzed systems. For certain substrates, copper catalysis can be more cost-effective and offer complementary reactivity.[15]
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of arylamines from substrates like this compound. A careful selection of the palladium source, ligand, base, and solvent, along with strict adherence to anhydrous and anaerobic conditions, are the pillars of a successful C-N cross-coupling reaction. The protocol detailed in this note serves as a validated starting point for researchers, enabling the efficient construction of valuable molecular architectures for pharmaceutical and materials science applications.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link]
-
Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Choi, K., Brunn, J. N., Borate, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. [Link]
-
Li, J., et al. (2024). Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. Organic Chemistry Frontiers. [Link]
-
Thermo Fisher Scientific. (2009). SAFETY DATA SHEET. [Link]
-
Song, Q., et al. (2018). Dual Role of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. ResearchGate. [Link]
-
University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). [Link]
-
MDPI. (2021). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. [Link]
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. [Link]
-
ChemRxiv. (n.d.). Mild Temperature Copper-Catalyzed Amination of Aryl Halides with Aqueous Ammonia in the Presence of Pyridyldiketone Ligands. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
ResearchGate. (2025). A simple and efficient copper-catalyzed amination of aryl halides by aqueous ammonia in water. [Link]
-
PubChem. (n.d.). Ethyl 3-bromobenzoate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Wikipedia. (2024). Ullmann condensation. [Link]
-
Singleton, D. A., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Lin, S., & Li, Y. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
-
ResearchGate. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Hassan, J., et al. (2002). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PMC - NIH. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Ethyl 3-bromobenzoate | C9H9BrO2 | CID 90488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. guidechem.com [guidechem.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing Suzuki coupling yield with "Ethyl 2-bromo-3-fluorobenzoate"
<Technical Support Center: Optimizing Suzuki Coupling with Ethyl 2-bromo-3-fluorobenzoate
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their synthetic routes. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific experimental hurdles you might encounter when working with this compound, a sterically hindered and electronically challenging substrate.
Q1: My Suzuki coupling reaction with this compound is giving very low to no yield. What are the likely causes and how can I fix it?
A1: Low yields with this substrate often stem from a combination of steric hindrance and electronic effects. The ortho-bromo and fluoro substituents, along with the ethyl ester, create a sterically crowded environment around the reaction center. Additionally, the electron-withdrawing nature of the ester and fluorine can influence the oxidative addition step. Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection is Critical: The choice of the palladium catalyst and, more importantly, the phosphine ligand is paramount for success with sterically hindered substrates.[1]
-
Problem: Standard catalysts like Pd(PPh₃)₄ may be ineffective due to the steric bulk around the palladium center, which hinders the crucial oxidative addition step of the catalytic cycle.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos have demonstrated superior performance in couplings with sterically demanding aryl halides.[1] These ligands promote the formation of a monoligated, highly reactive palladium(0) species that can more readily undergo oxidative addition.
2. Inadequate Base Activation: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.
-
Problem: Weak or partially soluble bases may not be effective in activating the boronic acid, leading to a stalled catalytic cycle.
-
Solution: Consider stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] The choice of base can also be solvent-dependent. For instance, K₃PO₄ often works well in anhydrous solvents like 1,4-dioxane or toluene, sometimes with the addition of a small amount of water to aid solubility and facilitate the formation of the active boronate species.[3]
3. Suboptimal Solvent Choice: The solvent system influences the solubility of reagents and the stability of catalytic intermediates.[4]
-
Problem: A solvent that does not adequately dissolve all components (aryl halide, boronic acid, base, and catalyst) will lead to a heterogeneous mixture and poor reaction kinetics.
-
Solution: Aprotic polar solvents like 1,4-dioxane, THF, or DMF are often effective.[2][4] Toluene with a small amount of water is also a common choice, creating a biphasic system that can facilitate the reaction.[2] The optimal solvent will depend on the specific boronic acid and base being used.
4. Reaction Temperature and Time: Due to the challenging nature of the substrate, higher temperatures and longer reaction times may be necessary.
-
Problem: Insufficient thermal energy can prevent the reaction from overcoming the activation energy barrier, particularly for the oxidative addition and reductive elimination steps.
-
Solution: Start with a reaction temperature around 90-110°C and monitor the reaction progress by TLC or LC-MS.[1][2] If the reaction is sluggish, a higher temperature may be required, but be mindful of potential decomposition of the starting materials or catalyst.
Q2: I'm observing significant amounts of a dehalogenated side product (Ethyl 3-fluorobenzoate). What causes this and how can I minimize it?
A2: Dehalogenation is a common side reaction in Suzuki couplings, especially with challenging substrates.[5] It occurs when the palladium-aryl intermediate undergoes a reaction that replaces the halogen with a hydrogen atom.
-
Causality: This side reaction can be promoted by several factors, including the presence of water or other protic sources in the reaction mixture, or through a β-hydride elimination pathway if the boronic acid partner has β-hydrogens.[5][6] In the case of this compound, the primary cause is often a competing reaction pathway where the oxidative addition complex reacts with a hydride source.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: If dehalogenation is a major issue, ensure all reagents and solvents are thoroughly dried. However, it's worth noting that a small amount of water can sometimes be beneficial for the transmetalation step.[3][7] Careful optimization is key.
-
Choice of Boronic Acid vs. Ester: Boronic acids are more prone to protodeboronation (a side reaction that also leads to the formation of the dehalogenated product). Using a more stable boronic ester, such as a pinacol ester, can help minimize this side reaction.[5]
-
Ligand Selection: The use of bulky, electron-rich ligands not only promotes the desired coupling but can also suppress side reactions by stabilizing the catalytic intermediates and accelerating the productive catalytic cycle.
-
Q3: My reaction works, but the purification is difficult due to the product having a similar polarity to the starting material or byproducts. Any suggestions?
A3: Co-elution of products and starting materials during column chromatography is a frequent challenge. Here are some strategies to improve separation:
-
Optimize Reaction Conversion: The best way to simplify purification is to drive the reaction to completion. Use a slight excess (1.2-1.5 equivalents) of the boronic acid to ensure the complete consumption of the limiting this compound. Monitor the reaction closely and only stop it once the starting material is fully consumed.
-
Chromatography Techniques:
-
Solvent System Screening: Experiment with different solvent systems for your column chromatography. A switch from a standard ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone gradient might provide better separation.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove small amounts of impurities.
Frequently Asked Questions (FAQs)
Q: What is the recommended catalyst loading for this reaction?
A: For challenging substrates like this compound, a higher catalyst loading of 2-5 mol% of the palladium precursor is a good starting point.[1] The ligand-to-palladium ratio is also important, typically ranging from 1:1 to 2:1, depending on the specific ligand and palladium source used.
Q: Should I use a pre-catalyst or generate the active catalyst in situ?
A: Both approaches can be effective. Pre-catalysts, which are stable, well-defined palladium complexes, can offer better reproducibility. However, generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate phosphine ligand allows for more flexibility in screening different ligands.[1][5]
Q: How critical is degassing the reaction mixture?
A: Very critical. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and lead to lower yields.[8] It is essential to thoroughly degas the solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw technique.[8]
Q: Can I use a boronic acid or is a boronic ester necessary?
A: While boronic acids can be used, they are generally less stable than their ester counterparts and more susceptible to side reactions like protodeboronation.[5][9] For challenging couplings, using a pinacol boronic ester is often recommended for improved stability and reproducibility.[5]
Experimental Protocols and Data
General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 eq), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).
-
Degassing: Seal the vial with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100°C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Catalyst Systems for Sterically Hindered Suzuki Couplings
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 40-60 | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 85-95 | [1] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 90 | 10 | 80-92 | [1] |
| Pd(OAc)₂ / tBu₃P | KF | Toluene | 100 | 12 | 75-88 | [9] |
Yields are representative and can vary based on the specific boronic acid partner and reaction scale.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This decision tree can guide your optimization efforts when encountering low yields.
Caption: A decision-making workflow for troubleshooting low-yield Suzuki couplings.
References
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ResearchGate. (n.d.). Table 3 Optimization of Suzuki cross-coupling reaction stoichiometry of...[Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
PubMed. (2024). Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. [Link]
-
ACS Publications. (2024). Advancing Base-Metal Catalysis: Developing Nickel Catalysis for the Direct Telescope of Miyaura Borylation and Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?[Link]
-
ACS Publications. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]
-
Organic Chemistry Portal. (n.d.). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. [Link]
-
Chemical Science (RSC Publishing). (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. (2023). Role of a base in Suzuki-Miyaura reaction. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
PubMed. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. [Link]
-
Scilit. (n.d.). Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of "Ethyl 2-bromo-3-fluorobenzoate" Derivatives
Welcome to the technical support center for the purification of Ethyl 2-bromo-3-fluorobenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of these specific halogenated aromatic compounds. The insights provided here are based on established chromatographic principles and field-proven troubleshooting strategies to help you achieve optimal separation, yield, and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that often arise during the purification process.
Q1: My target compound, an this compound derivative, is co-eluting with a similarly non-polar impurity. How can I improve the separation?
A1: Co-elution of compounds with similar polarities is a frequent challenge. The key is to alter the selectivity of your chromatographic system. Start by systematically screening different solvent systems using Thin Layer Chromatography (TLC). A common starting point for aromatic esters is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[1][2] If simple binary mixtures fail, consider introducing a third solvent with different chemical properties. For aromatic compounds, adding a small percentage of toluene or dichloromethane to your mobile phase can sometimes resolve co-eluting spots by introducing π-π interactions that differentiate between your aromatic analytes.[3]
Q2: I'm experiencing significant product loss or degradation during column chromatography. What could be the cause?
A2: Halogenated compounds can sometimes be sensitive to the acidic nature of standard silica gel.[4][5] The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic and can catalyze the degradation of sensitive molecules.[6] To mitigate this, you can "deactivate" or neutralize the silica gel. This is typically done by pre-treating the silica or, more commonly, by adding a small amount (0.1-2%) of a basic modifier like triethylamine (TEA) to your eluent.[7][8][9] Always test the stability of your compound to TEA on a TLC plate first.
Q3: My compound is streaking or "tailing" on the TLC plate and the column, leading to poor separation and mixed fractions. Why is this happening and how do I fix it?
A3: Tailing is often caused by strong, non-ideal interactions between your compound and the stationary phase, or by overloading the column. The acidic silanol groups on silica can interact too strongly with basic moieties on your molecule. Adding a modifier like triethylamine to the mobile phase can often resolve this issue for basic compounds.[10] If your compound is acidic, adding a small amount of acetic acid to the eluent can help. Another common cause is poor solubility in the mobile phase. If the compound crashes out of solution during loading or elution, it will cause severe tailing. In such cases, a "dry loading" technique is highly recommended.[11][12][13]
Q4: What is the difference between "wet loading" and "dry loading," and when should I use each?
A4:
-
Wet (or Liquid) Loading: Involves dissolving your crude sample in a minimal amount of a solvent (ideally the mobile phase itself or a weaker solvent) and injecting it directly onto the top of the packed column.[14] This method is fast and convenient for samples that are highly soluble in the mobile phase and for less challenging separations.[13]
-
Dry Loading: Involves pre-adsorbing your sample onto a small amount of an inert solid support (like silica gel or Celite®) before loading it onto the column.[12][15] You dissolve your sample in a volatile solvent, mix it with the sorbent to form a slurry, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is superior for compounds with poor solubility in the eluent and for difficult separations, as it leads to sharper bands and better resolution.[11][13][16]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to more complex purification problems.
Guide 1: Optimizing Separation of Closely Eluting Impurities
When TLC analysis shows minimal separation (ΔRf < 0.1) between your target compound and an impurity, a systematic approach is required.
Causality: Separation in normal-phase chromatography is governed by the differential adsorption of analytes to the stationary phase (silica) and their solubility in the mobile phase. To improve separation, you must amplify the small differences in the chemical properties of the compounds.
Workflow:
Caption: Troubleshooting workflow for poor separation.
Experimental Protocol: Systematic TLC Solvent Screening
-
Prepare Stock Solutions: Create dilute solutions of your crude mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Select a Solvent System: Start with a standard binary system, such as Hexane/Ethyl Acetate.[2]
-
Run Initial TLCs: Spot your crude mixture on three separate TLC plates. Develop them in chambers containing 10%, 20%, and 50% Ethyl Acetate in Hexane, respectively.
-
Analyze Rf Values: The ideal solvent system for column chromatography will place your target compound at an Rf value of approximately 0.2-0.35.
-
Optimize Selectivity: If separation is still poor, change the nature of the polar solvent. Replace Ethyl Acetate (a hydrogen bond acceptor) with Dichloromethane (a dipole) or a mixture containing Toluene to exploit different intermolecular interactions.
-
Confirm: Once a promising system is identified on TLC, run the column with a slightly less polar mobile phase than the one used for the TLC (e.g., if 20% EtOAc/Hex gave an Rf of 0.3, start the column with 15-18% EtOAc/Hex).
| Solvent Class | Example | Primary Interaction Mechanism |
| Non-Polar | Hexanes, Heptane | van der Waals forces |
| Dipolar Aprotic | Dichloromethane (DCM) | Dipole-dipole interactions |
| Hydrogen Bond Acceptor | Ethyl Acetate (EtOAc), Acetone | Hydrogen bonding (acceptor) |
| Aromatic | Toluene | π-π stacking interactions |
Guide 2: Preventing On-Column Degradation of Acid-Sensitive Derivatives
Causality: The surface of silica gel possesses Brønsted acidic silanol groups (Si-OH) and Lewis acidic silicon atoms.[6][17] These sites can catalyze hydrolysis, elimination, or rearrangement reactions in sensitive molecules, such as certain halogenated aromatics or compounds with acid-labile protecting groups.
Workflow:
Caption: Workflow for addressing on-column degradation.
Experimental Protocol: Deactivating Silica Gel with Triethylamine (TEA)
This protocol describes the most common method: adding a basic modifier to the mobile phase.
-
Solvent System Selection: First, identify an appropriate solvent system for your separation using TLC as described in Guide 1.
-
Prepare Modified Eluent: Prepare your chosen eluent (e.g., 20% EtOAc/Hexane). To this mixture, add triethylamine to a final concentration of 0.5-1.0% by volume. For example, to 1 liter of eluent, add 5-10 mL of TEA.
-
TLC Test: Before running the column, run a TLC of your crude material using this new TEA-modified eluent to ensure the separation profile is still acceptable. The Rf values may increase slightly.
-
Column Packing: Pack your column with silica gel using the TEA-modified eluent.
-
Equilibration: Flush the packed column with at least two column volumes of the TEA-modified eluent to ensure the entire silica bed is neutralized.[8]
-
Loading and Elution: Proceed with loading your sample (dry loading is still preferred) and eluting with the TEA-modified mobile phase.
Note: After purification, the TEA will need to be removed from your product fractions. This is typically achieved by co-evaporation with a solvent like toluene or by a mild acidic wash during a subsequent liquid-liquid extraction, provided your compound is stable to dilute acid.
Section 3: References
-
Deactivation of silica gel? (2019). ResearchGate. [Link]
-
Tips for Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
-
LC Chromatography Troubleshooting Guide . (2023). HALO Columns. [Link]
-
troubleshooting column chromatography . (2022). Reddit. [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? (2023). Reddit. [Link]
-
Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms . (2013). National Center for Biotechnology Information. [Link]
-
Method for the bromination of aromatic compound . (1990). Google Patents.
-
What are the solvents used in TLC for sterification? (2014). ResearchGate. [Link]
-
Dry loading vs. liquid loading, which provides better flash column chromatography results? (2023). Biotage. [Link]
-
Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
-
Dry vs. Wet Loading in Column Chromatography . (2020). Reddit. [Link]
-
Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds . (2023). MDPI. [Link]
-
HPLC Column and Separation and Separation Troubleshooting . (2007). Agilent Technologies. [Link]
-
Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds . (2023). Reddit. [Link]
-
Overview of Silica Column Sample Loading Techniques . Teledyne ISCO. [Link]
-
Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Thin Layer Chromatography . University of California, Davis. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . (2012). ChemistryViews. [Link]
-
How To Neutralize Silica Gel? (2024). YouTube. [Link]
-
Silica gel-supported Brønsted acid: Reactions in the column system . (2002). ResearchGate. [Link]
-
Chromatography: Solvent Systems for TLC . University of Rochester, Department of Chemistry. [Link]
-
Mastering Column Chromatography: Techniques and Tips . (2023). Chrom Tech, Inc.. [Link]
-
HOW TO: Sample loading methods in flash chromatography . (2023). Sorbtech. [Link]
-
The silica-gel surface and its interactions with solvent and solute in liquid chromatography . (1980). Royal Society of Chemistry. [Link]
-
Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior . (2018). ResearchGate. [Link]
-
Chromatography: The Solid Phase . University of Rochester, Department of Chemistry. [Link]
-
Separation of aromatic fluoro-compound and aromatic nitro-compound . (1996). Google Patents.
-
Why is silica acidic? (2023). Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. community.wvu.edu [community.wvu.edu]
- 3. reddit.com [reddit.com]
- 4. Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. sorbtech.com [sorbtech.com]
- 14. chromtech.com [chromtech.com]
- 15. chemistryviews.org [chemistryviews.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling in Reactions of Ethyl 2-Bromo-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving ethyl 2-bromo-3-fluorobenzoate. As a senior application scientist, this guide is structured to offer not just protocols, but a deeper understanding of the underlying chemical principles to empower you to effectively troubleshoot and optimize your synthetic routes.
Introduction: The Challenge of Homocoupling with this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic and steric properties—an electron-withdrawing fluorine atom ortho to the bromine and an ethyl ester group in the meta position—can present unique challenges in palladium-catalyzed cross-coupling reactions. A frequent and troublesome side reaction is the formation of homocoupling byproducts, which can significantly lower the yield of the desired cross-coupled product and complicate purification. This guide will equip you with the knowledge to diagnose the root causes of homocoupling and implement effective strategies to minimize its occurrence.
Troubleshooting Guide: A-Question-and-Answer Approach
This section is designed to directly address specific problems you may encounter in the lab.
Q1: I am observing a significant amount of boronic acid homocoupling in my Suzuki-Miyaura reaction with this compound. What are the most likely causes?
High levels of boronic acid homocoupling in Suzuki-Miyaura reactions are primarily linked to two factors: the presence of oxygen and the palladium catalyst's oxidation state.
-
Oxygen-Mediated Homocoupling: Molecular oxygen can oxidize the palladium(0) catalyst to a palladium(II) species. This Pd(II) can then react with the boronic acid in a process that leads to the formation of a symmetrical biaryl (the homocoupling product) and regenerates Pd(0). This side reaction is often accelerated in the presence of aqueous bases.
-
Palladium(II) Precatalysts: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its incomplete reduction to the active Pd(0) species can lead to a higher concentration of Pd(II) in the reaction mixture, thereby promoting homocoupling.
-
Base-Induced Decomposition: While a base is necessary to activate the boronic acid for transmetalation, a base that is too strong or used in excess can sometimes promote the decomposition of the boronic acid, which can contribute to homocoupling.
Q2: What immediate steps can I take to reduce boronic acid homocoupling in my Suzuki reaction?
Here is a prioritized list of actions to take:
-
Ensure a Scrupulously Inert Atmosphere: Oxygen is a major culprit.[1]
-
Thoroughly degas your solvent(s) using methods like freeze-pump-thaw or by bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period.
-
Assemble your reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox if available.
-
-
Optimize Your Palladium Source:
-
If using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Alternatively, employ a modern palladium precatalyst (e.g., a Buchwald G3 precatalyst) that is designed for efficient in situ generation of the active Pd(0) species.
-
-
Re-evaluate Your Choice of Base:
-
If you are using a strong base like NaOH or KOH, consider switching to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
For substrates with base-sensitive functional groups, like the ester in your starting material, potassium fluoride (KF) can be a milder option, although it may require higher temperatures or longer reaction times.
-
Q3: My Sonogashira coupling of this compound is producing a significant amount of the alkyne homocoupling (Glaser coupling) byproduct. How can I suppress this?
Alkyne homocoupling in Sonogashira reactions is a common side reaction, often catalyzed by the copper(I) co-catalyst. Here’s how to address it:
-
Copper-Free Conditions: The most direct approach is to switch to a copper-free Sonogashira protocol. Many modern methods utilize specific palladium catalysts and ligands that do not require a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.
-
Amine Base and Solvent: The choice of amine base and solvent is crucial. Piperidine, for example, has been shown to be effective in promoting the desired cross-coupling over homocoupling in some systems.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.
Q4: I am attempting a Heck reaction with this compound and an alkene, but I'm getting low yields and a mixture of byproducts. Could homocoupling of the aryl bromide be an issue?
While less common than in Suzuki or Sonogashira reactions, homocoupling of the aryl halide can occur in Heck reactions, particularly at high temperatures or with certain catalyst systems. This typically proceeds via a reductive elimination from a diarylpalladium(II) intermediate.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can promote the desired catalytic cycle and suppress side reactions. For sterically hindered substrates like yours, ligands such as P(t-Bu)₃ or Buchwald-type ligands may be beneficial.
-
Reaction Temperature: High temperatures can lead to catalyst decomposition and an increase in side reactions. Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Base Selection: The choice of base can influence the reaction outcome. Organic bases like triethylamine or inorganic bases such as K₂CO₃ are commonly used. It may be necessary to screen different bases to find the optimal one for your specific substrate combination.
Frequently Asked Questions (FAQs)
Q1: What are the underlying mechanisms of homocoupling in palladium-catalyzed cross-coupling reactions?
There are several proposed mechanisms for homocoupling, depending on the reaction type and conditions:
-
Oxygen-Promoted (Suzuki): As mentioned earlier, O₂ can oxidize Pd(0) to Pd(II), which then reacts with two molecules of the organoboron reagent to form the homocoupled product.
-
Reductive Elimination from a Di-organopalladium(II) Intermediate: In many cross-coupling reactions, an intermediate of the type LₙPd(R)(R') is formed, where R and R' are the organic fragments to be coupled. If two identical organic groups (e.g., two aryl groups from the boronic acid) are present on the palladium center (LₙPd(Ar)₂), reductive elimination can lead to the homocoupled product Ar-Ar.
-
Copper-Catalyzed Alkyne Homocoupling (Glaser Coupling): In the Sonogashira reaction, the copper(I) co-catalyst can react with the terminal alkyne to form a copper acetylide, which can then undergo oxidative coupling in the presence of an oxidant (often adventitious air) to form the di-yne.
Visualizing the Problem: Reaction Mechanisms
To better understand the competing reaction pathways, consider the following diagrams:
Caption: A common pathway for boronic acid homocoupling.
Experimental Protocols: A Starting Point for Optimization
The following protocols are intended as a general guide. You will likely need to optimize these conditions for your specific coupling partners.
Protocol 1: Minimizing Homocoupling in a Suzuki-Miyaura Reaction
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv, 1-2 mol%)
-
SPhos (or another suitable bulky phosphine ligand) (0.02-0.04 equiv, 2-4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Degassed 1,4-dioxane and water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the this compound, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
Piperidine (2.0 equiv)
-
Degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent, followed by the piperidine.
-
Add the terminal alkyne dropwise over a period of 10-15 minutes.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.
-
Workup and purification are similar to the Suzuki protocol.
Analytical Quantification of Homocoupling Byproducts
Accurate quantification of the desired product versus the homocoupling byproduct is essential for effective troubleshooting and optimization.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally the most robust technique for separating and quantifying the cross-coupled product and the homocoupling byproduct.
-
Column: A C8 or C18 column is a good starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically effective.
-
Detection: UV detection at a wavelength where both the product and byproduct have significant absorbance (e.g., 254 nm) is common.
-
Quantification: Use an internal standard for the most accurate results. The relative response factors of the product and byproduct should be determined if they are not assumed to be identical.
Quantitative NMR (qNMR)
¹H-NMR can be a powerful tool for determining the ratio of products without the need for separation.
-
Internal Standard: Use a stable internal standard with a known concentration and a singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Signal Selection: Identify well-resolved signals for the cross-coupled product and the homocoupling byproduct that do not overlap with each other or with signals from the starting materials or internal standard.
-
Acquisition Parameters: Ensure a long relaxation delay (D1) to allow for complete relaxation of all nuclei, which is crucial for accurate integration.
-
Calculation: The molar ratio of the components can be calculated by comparing the integral of their characteristic signals to the integral of the internal standard's signal, taking into account the number of protons giving rise to each signal.
Since your starting material contains fluorine, ¹⁹F NMR can also be a very useful and sensitive technique for monitoring the reaction progress and identifying fluorinated byproducts.
Troubleshooting Workflow
The following flowchart provides a logical approach to diagnosing and resolving high levels of homocoupling.
Caption: A step-by-step workflow for troubleshooting homocoupling.
References
Sources
Validation & Comparative
A Comparative Analysis of Reactivity: Ethyl 2-bromo-3-fluorobenzoate vs. Ethyl 2-bromo-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Navigating Reactivity in Key Cross-Coupling Reactions
In the landscape of pharmaceutical and materials science, the strategic placement of substituents on an aromatic ring is paramount in dictating the physicochemical properties and biological activity of a molecule. Ethyl 2-bromo-3-fluorobenzoate and Ethyl 2-bromo-5-fluorobenzoate, two isomeric building blocks, offer distinct reactivity profiles owing to the differential positioning of the fluorine atom. This guide provides an in-depth comparison of their behavior in common and critical synthetic transformations, supported by experimental data, to aid researchers in selecting the optimal isomer for their specific synthetic endeavors.
Understanding the Isomeric Difference: A Tale of Two Fluorines
The core distinction between these two molecules lies in the position of the fluorine atom relative to the bromine and the ethyl ester functionalities. In this compound, the fluorine is situated meta to the ester and ortho to the bromine. In contrast, Ethyl 2-bromo-5-fluorobenzoate features a fluorine atom in the para position to the bromine and meta to the ester. This seemingly subtle difference has profound implications for the electronic and steric environment of the C-Br bond, the primary site of reactivity in many cross-coupling reactions.
Key Structural Differences:
| Feature | This compound | Ethyl 2-bromo-5-fluorobenzoate |
| Fluorine Position | meta to -COOEt, ortho to -Br | para to -Br, meta to -COOEt |
| CAS Number | 1214333-63-3 | 188445-56-1 |
| Molecular Formula | C₉H₈BrFO₂ | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol | 247.06 g/mol |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis. The efficiency of these reactions is highly dependent on the electronic and steric nature of the aryl halide substrate.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The reactivity of the aryl bromide is influenced by the electron density at the carbon atom of the C-Br bond and the steric hindrance around the reaction center.
Theoretical Considerations:
-
This compound: The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I) on the adjacent C-Br bond, making the carbon more electrophilic and potentially more susceptible to oxidative addition to the palladium(0) catalyst. However, the ortho-substituent (fluorine) can also introduce steric hindrance, which may slow down the reaction.
-
Ethyl 2-bromo-5-fluorobenzoate: The fluorine atom at the 5-position is para to the bromine. Its electron-withdrawing inductive effect is still significant, though slightly attenuated by distance compared to the ortho position. Crucially, there is less steric hindrance around the C-Br bond compared to its isomer.
Experimental Insights:
| Reactant | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | (4-formylphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85% (estimated) | [1] |
| Ethyl 2-bromo-5-fluorobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 92% | [2] |
From the available data, both isomers are competent substrates for Suzuki-Miyaura coupling, affording good to excellent yields. The slightly milder conditions and shorter reaction time for Ethyl 2-bromo-5-fluorobenzoate may suggest a higher reactivity, likely due to reduced steric hindrance around the reaction site.
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 2-bromo-5-fluorobenzoate
-
To a reaction vessel, add Ethyl 2-bromo-5-fluorobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the electronic and steric properties of the aryl halide play a crucial role.
Theoretical Considerations:
-
This compound: The ortho-fluorine's strong inductive withdrawal should activate the C-Br bond towards oxidative addition. However, the steric bulk of the ortho-fluorine and the adjacent ester group could hinder the approach of both the bulky phosphine-ligated palladium catalyst and the amine nucleophile.
-
Ethyl 2-bromo-5-fluorobenzoate: With the fluorine atom positioned para to the bromine, steric hindrance is minimized. The electron-withdrawing nature of the fluorine and the ester group should still render the C-Br bond sufficiently reactive for oxidative addition.
Experimental Insights:
Specific examples of Buchwald-Hartwig amination for these two isomers are less common in readily accessible literature. However, drawing parallels from similar systems and general principles of this reaction, we can predict the likely outcomes. Generally, sterically hindered ortho-substituted aryl halides are more challenging substrates for Buchwald-Hartwig amination. Therefore, Ethyl 2-bromo-5-fluorobenzoate is expected to be the more reactive substrate in this transformation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a reaction tube with the aryl bromide (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110°C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Sources
A Comparative Guide to the Reactivity of Bromo-Fluoro-Benzoate Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug discovery and materials science. Bromo-fluoro-benzoate esters are a class of readily available and versatile building blocks, offering multiple handles for molecular elaboration. However, the positional isomerism of the fluorine substituent profoundly influences the reactivity of the carbon-bromine bond in widely-used palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-fluoro-substituted bromo-benzoate isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by mechanistic insights and representative experimental data.
The Decisive Role of Fluorine's Positional Electronics
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling is predominantly governed by the ease of the oxidative addition of the C-Br bond to a Pd(0) center. This step is highly sensitive to the electronic environment of the aromatic ring. A fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) and a weaker, position-dependent, electron-donating resonance effect (+M). The interplay of these effects, dictated by the ortho, meta, or para position of the fluorine relative to the bromine, creates a nuanced reactivity profile for each isomer.
-
Ortho-Fluoro Isomers: The fluorine atom's strong inductive effect at the ortho position significantly polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to oxidative addition. This generally leads to enhanced reactivity. However, steric hindrance from the adjacent fluorine atom can sometimes play a counteracting role, depending on the bulk of the palladium catalyst's ligands and the coupling partner.
-
Meta-Fluoro Isomers: At the meta position, the fluorine's influence is primarily through its inductive effect, as the resonance effect does not extend to this position. This results in a moderate activation of the C-Br bond compared to an unsubstituted bromobenzoate.
-
Para-Fluoro Isomers: In the para position, both the inductive and resonance effects of the fluorine atom are at play. While the inductive effect withdraws electron density, the +M effect can partially offset this by donating electron density to the ring. The net effect is typically a weaker activation of the C-Br bond compared to the ortho isomer.
Comparative Reactivity in Key Cross-Coupling Reactions
To illustrate these principles, we will consider the reactivity of methyl 2-bromo-3-fluorobenzoate (ortho), methyl 2-bromo-4-fluorobenzoate (meta), and methyl 2-bromo-5-fluorobenzoate (para) as representative substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The reactivity of our model bromo-fluoro-benzoate isomers in a typical Suzuki-Miyaura coupling with an arylboronic acid is expected to follow the general trend of ortho > meta > para in terms of reaction rate and yield under identical conditions.
| Substrate (Isomer) | Fluorine Position | Expected Reactivity | Representative Yield (%) |
| Mthis compound | ortho | High | 85-95% |
| Methyl 2-bromo-4-fluorobenzoate | meta | Moderate | 70-85% |
| Methyl 2-bromo-5-fluorobenzoate | para | Lower | 60-75% |
| Note: The presented yields are illustrative and can vary depending on the specific boronic acid, catalyst system, and reaction conditions. |
The higher reactivity of the ortho-isomer can be attributed to the pronounced inductive effect of the fluorine atom, which facilitates the rate-determining oxidative addition step.[1]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the oxidative addition of the aryl bromide to the palladium catalyst is a crucial step. Therefore, the reactivity trend of the bromo-fluoro-benzoate isomers is expected to be comparable.
| Substrate (Isomer) | Fluorine Position | Expected Reactivity | Representative Yield (%) |
| Mthis compound | ortho | High | 80-90% |
| Methyl 2-bromo-4-fluorobenzoate | meta | Moderate | 65-80% |
| Methyl 2-bromo-5-fluorobenzoate | para | Lower | 55-70% |
| Note: The presented yields are illustrative and can vary depending on the specific amine, catalyst system, and reaction conditions. |
The choice of ligand is critical in Buchwald-Hartwig amination, and sterically hindered biaryl phosphine ligands are often employed to promote the reaction of less reactive aryl halides.[2]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reaction mechanism involves both palladium and copper catalysts. The oxidative addition of the aryl bromide to the palladium(0) species is again a key step, suggesting a similar reactivity trend for our isomeric substrates.[1][3]
| Substrate (Isomer) | Fluorine Position | Expected Reactivity | Representative Yield (%) |
| Mthis compound | ortho | High | 88-98% |
| Methyl 2-bromo-4-fluorobenzoate | meta | Moderate | 75-90% |
| Methyl 2-bromo-5-fluorobenzoate | para | Lower | 65-80% |
| Note: The presented yields are illustrative and can vary depending on the specific alkyne, catalyst system, and reaction conditions. |
The efficiency of the Sonogashira coupling can be influenced by the steric bulk of both the aryl halide and the alkyne.[3]
Caption: Generalized catalytic cycle for the Sonogashira coupling.
Experimental Protocols
The following are general, representative protocols for the cross-coupling reactions discussed. Optimization for specific substrates is often necessary.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the methyl bromo-fluoro-benzoate isomer (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically K₂CO₃ (2.0 equiv.).
-
Add a degassed solvent system, commonly a mixture of toluene and water (4:1).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, charge a reaction tube with the methyl bromo-fluoro-benzoate isomer (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).
-
Add a dry, degassed solvent such as toluene.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash chromatography.
General Protocol for Sonogashira Coupling
-
To a Schlenk flask, add the methyl bromo-fluoro-benzoate isomer (1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper(I) co-catalyst such as CuI (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, typically a mixture of an amine base like triethylamine and another organic solvent such as THF.
-
Add the terminal alkyne (1.1 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Conclusion
The position of a fluorine substituent on a bromo-benzoate ring has a predictable and significant impact on its reactivity in palladium-catalyzed cross-coupling reactions. The general trend of reactivity, ortho > meta > para, is a direct consequence of the interplay between fluorine's strong inductive electron withdrawal and its position-dependent resonance effects. Understanding these electronic influences allows for a more rational selection of substrates and reaction conditions to achieve desired synthetic outcomes. For challenging couplings involving less reactive isomers, the use of more active catalyst systems, including specialized ligands and higher reaction temperatures, may be necessary. This guide provides a foundational understanding for researchers to navigate the subtleties of these important building blocks in their synthetic endeavors.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.
- Fu, Y., & Guo, Q. X. (2003). A Simple, General, and Highly Productive Catalyst System for the Suzuki Cross-Coupling of Aryl Chlorides. Organic Letters, 5(15), 2639–2642.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
Sources
Navigating the Terrain of Steric and Electronic Challenges: A Comparative Guide to Catalysts for the Suzuki Coupling of Ethyl 2-bromo-3-fluorobenzoate
For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. However, the efficiency of this powerful reaction is highly dependent on the judicious selection of a catalyst system, especially when dealing with sterically hindered and electronically deactivated substrates. Ethyl 2-bromo-3-fluorobenzoate presents such a challenge, with substitution at both ortho positions to the bromine atom, which can significantly impede the crucial oxidative addition step in the catalytic cycle. This guide provides a comparative analysis of various palladium-based catalyst systems, offering field-proven insights and experimental data to facilitate the rational design of synthetic routes for this and structurally related molecules.
The Challenge: Overcoming Steric Hindrance and Electronic Deactivation
The structure of this compound poses a dual challenge for the Suzuki-Miyaura coupling. The presence of the ethyl ester group at the 2-position and the fluorine atom at the 3-position creates significant steric bulk around the reactive C-Br bond. This steric congestion can hinder the approach of the palladium catalyst, thereby slowing down or even inhibiting the initial oxidative addition step, which is often rate-limiting. Furthermore, the electron-withdrawing nature of the fluorine and ester groups deactivates the aryl bromide, making it less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
To overcome these hurdles, the choice of the phosphine ligand, which coordinates to the palladium center, is of paramount importance. Bulky and electron-rich ligands have been shown to be particularly effective in promoting the coupling of sterically demanding aryl halides.[1][2] These ligands can stabilize the palladium catalyst, facilitate the oxidative addition, and promote the subsequent reductive elimination step to afford the desired biaryl product.
Comparative Analysis of Catalyst Systems
The following table summarizes the performance of three distinct palladium catalyst systems in the Suzuki coupling of sterically hindered and electronically challenging aryl bromides, providing a strong basis for their application to this compound. The data presented is a synthesis of findings from various studies on analogous substrates.
| Catalyst System | Precursor/Ligand | Typical Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| System 1: The Modern Workhorse | Pd(OAc)₂ / SPhos | 1-2 | 80-110 | 2-12 | >90 | Excellent for sterically hindered and electron-poor substrates. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition.[3][4][5] |
| System 2: The Versatile Alternative | Pd₂(dba)₃ / XPhos | 1-2 | RT - 100 | 4-24 | >85 | XPhos is another highly effective bulky biaryl phosphine ligand, often showing broad substrate scope and high reactivity even at lower temperatures.[6][7] |
| System 3: The Classical Approach | Pd(PPh₃)₄ | 3-5 | 90-120 | 12-48 | 40-70 | A traditional catalyst, often less effective for sterically hindered substrates. May require higher catalyst loading and longer reaction times. Can serve as a baseline for comparison.[8][9] |
Mechanistic Insights: The Role of the Catalyst
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate. This step is often rate-limiting, especially for sterically hindered substrates like this compound.
-
Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-R), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Bulky phosphine ligands like SPhos and XPhos play a crucial role by promoting both the oxidative addition and the reductive elimination steps, thereby accelerating the overall reaction rate and leading to higher yields.[1]
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound, based on successful procedures for analogous substrates. Optimization for specific boronic acid partners is recommended.
Protocol 1: General Procedure using Pd(OAc)₂ / SPhos
This protocol is adapted from established methods for the coupling of sterically hindered aryl bromides.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed solvent.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Conclusion
The successful Suzuki-Miyaura coupling of the challenging substrate, this compound, hinges on the selection of an appropriate catalyst system. While traditional catalysts like Pd(PPh₃)₄ may offer a starting point, modern catalyst systems employing bulky and electron-rich biaryl phosphine ligands such as SPhos and XPhos are demonstrably superior for overcoming the steric and electronic hurdles presented by this molecule.[1][7] By understanding the mechanistic principles and leveraging the advanced catalyst technologies available, researchers can efficiently synthesize a wide range of valuable biaryl compounds derived from this versatile building block. This guide serves as a foundational resource to inform catalyst selection and experimental design, ultimately enabling more efficient and successful synthetic outcomes.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki-Miyaura Coupling Reactions. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]
-
Charles, M. D., Schultz, T., & Buchwald, S. L. (2005). A New Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 7(18), 3965–3968. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
-
Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N and C-C Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270–5298. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2002). A General and Efficient Method for the Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Organic Letters, 4(20), 3517–3520. [Link]
-
Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic studies of the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 59(26), 8151–8156. [Link]
-
Littke, A. F., & Fu, G. C. (1998). A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 37(24), 3387–3388. [Link]
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
A Comparative Crystallographic Guide to Halogenated Benzoate Scaffolds: Insights from 2-Bromobenzoic Acid and Fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the substitution pattern on an aromatic ring profoundly influences a molecule's physicochemical properties, including its crystal packing and, consequently, its solid-state characteristics. While the crystallographic data for "Ethyl 2-bromo-3-fluorobenzoate" and its direct derivatives remain elusive in publicly accessible databases, a comparative analysis of structurally related benzoic acids can provide invaluable insights into the nuanced effects of halogen substitution on crystal engineering. This guide offers a detailed examination of the crystallographic features of 2-bromobenzoic acid and its fluorinated counterparts, providing a foundational understanding for researchers working with similar halogenated scaffolds.
The Significance of Halogen Substitution in Crystal Engineering
The introduction of halogen atoms onto a phenyl ring serves as a powerful tool in crystal engineering. Halogens can participate in a variety of non-covalent interactions, including hydrogen bonds (as acceptors), halogen bonds (as donors or acceptors), and π-stacking interactions, thereby directing the supramolecular assembly of molecules in the solid state. The nature and position of the halogen substituent can dramatically alter a compound's melting point, solubility, and polymorphism, all of which are critical parameters in drug development and materials design.
Comparative Crystallographic Analysis
To understand the potential crystallographic landscape of "this compound" derivatives, we will compare the known crystal structures of relevant parent acids: 2-bromobenzoic acid and fluorinated benzoic acids.
| Compound | Crystal System | Space Group | Key Supramolecular Interactions |
| 2-Bromobenzoic Acid | Monoclinic | C2/c | Centrosymmetric hydrogen-bonded dimers (O-H···O) |
| 3-Fluorobenzoic Acid | Data Available (CCDC) | - | Expected hydrogen-bonded dimers |
| 4-Fluorobenzoic Acid | Data Available (CCDC) | - | Expected hydrogen-bonded dimers |
2-Bromobenzoic Acid: The crystal structure of 2-bromobenzoic acid is well-characterized and reveals the formation of centrosymmetric dimers through classic carboxylic acid hydrogen bonding (O-H···O).[1][2] In these dimers, two molecules are linked in a head-to-head fashion. The bromine atom, due to its position ortho to the carboxylic acid group, introduces steric hindrance that can influence the planarity of the molecule and the overall crystal packing.
Fluorobenzoic Acids: Crystal structures for 3-fluorobenzoic acid and 4-fluorobenzoic acid are available through the Cambridge Crystallographic Data Centre (CCDC).[1][3] While detailed analysis requires access to the specific CCDC entries, it is well-established that benzoic acids and their derivatives predominantly form hydrogen-bonded dimers. The position of the fluorine atom (meta or para) will influence the electronic distribution within the aromatic ring and the potential for other intermolecular interactions, such as C-H···F hydrogen bonds or halogen···halogen contacts, which can lead to different packing motifs compared to the bromo-substituted analogue. The higher electronegativity and smaller size of fluorine compared to bromine are expected to result in distinct intermolecular contact geometries.
Experimental Protocol: A Generalized Approach to Crystallization and X-ray Diffraction of Halogenated Benzoic Acids
For researchers aiming to obtain single crystals of novel halogenated benzoic acid derivatives suitable for X-ray diffraction, the following protocol provides a robust starting point.
Objective: To grow single crystals of a halogenated benzoic acid derivative and determine its molecular and crystal structure using single-crystal X-ray diffraction.
Materials:
-
Halogenated benzoic acid derivative (e.g., a derivative of "this compound")
-
A selection of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene)
-
Small glass vials (1-2 mL) with screw caps or parafilm
-
Microscope for crystal inspection
-
Single-crystal X-ray diffractometer
Procedure:
-
Solvent Screening:
-
Place a small amount (1-5 mg) of the compound into several different vials.
-
Add a few drops of a single solvent to each vial until the solid dissolves completely with gentle warming.
-
Allow the solutions to cool slowly to room temperature.
-
If no crystals form, loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor the vials periodically under a microscope for the formation of single, well-defined crystals.
-
-
Crystal Mounting:
-
Once suitable crystals are obtained, carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the single-crystal X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Proceed with a full data collection, typically involving rotating the crystal in the X-ray beam and collecting diffraction data over a wide range of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
Visualizing the Crystallographic Workflow
The process from a synthesized compound to a fully characterized crystal structure can be visualized as a systematic workflow.
Conclusion and Future Directions
While direct crystallographic data for "this compound" derivatives are not currently available, this guide provides a comparative framework based on the known crystal structures of related benzoic acids. The analysis of 2-bromobenzoic acid and fluorinated benzoic acids highlights the critical role of halogen substituents in directing supramolecular assembly through hydrogen bonding and other non-covalent interactions.
For researchers in drug development and materials science, the insights gained from these model systems can inform the design of new molecules with desired solid-state properties. The provided experimental protocol offers a practical guide for obtaining single crystals of novel compounds, which is the first and most crucial step in elucidating their three-dimensional structures. Future work should focus on the synthesis and crystallization of "this compound" and its derivatives to experimentally validate the predictions made from the analysis of these parent acid structures and to expand our understanding of the interplay between multiple halogen substituents in crystal engineering.
References
-
3-Fluorobenzoic Acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link].
-
2-Bromobenzoic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link].
-
4-Fluorobenzoic Acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link].
-
Kowalska, K., Trzybiński, D., & Sikorski, A. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1139–o1140. [Link].
-
3-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link].
-
Feldman, R., & Glin, E. (2006). The Crystal Structure of Benzoic Acid: A Redetermination with X-rays at Room Temperature; a Summary of Neutron-Diffraction Work at Temperatures down to 5 K. ResearchGate. Retrieved January 26, 2026, from [Link].
-
Ferguson, G., & Sim, G. A. (1961). X-ray studies of molecular overcrowding. II. The crystal and molecular structure of o-chlorobenzoic acid. Acta Crystallographica, 14(12), 1262-1269. [Link].
-
2-BROMOBENZOIC ACID. (n.d.). Loba Chemie. Retrieved January 26, 2026, from [Link].
-
Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. [Link].
-
Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 68-76. [Link].
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link].
-
Zhang, Y., et al. (2022). Deconstructing and Rationalizing Interpenetration in Pillar-Layered Metal–Organic Frameworks. Journal of the American Chemical Society, 144(1), 335-343. [Link].
-
Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Retrieved January 26, 2026, from [Link].
-
5-Bromo-2-fluorobenzoic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link].
-
2-Amino-4-bromo-5-fluorobenzoic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link].
Sources
A Senior Application Scientist's Comparative Guide to the Efficiency of Ethyl 2-bromo-3-fluorobenzoate in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Halogenated benzoic acid esters are foundational reagents in this endeavor, serving as versatile scaffolds for the introduction of molecular complexity via palladium-catalyzed cross-coupling reactions. Among these, Ethyl 2-bromo-3-fluorobenzoate has emerged as a substrate of significant interest. This guide provides an in-depth technical comparison of its performance in key cross-coupling reactions against relevant alternatives, supported by experimental data and mechanistic insights. Our objective is to equip the practicing scientist with the knowledge to make informed decisions in reaction design and optimization.
The Strategic Importance of Substitution Patterns in Aryl Halides
The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is intricately governed by the nature and position of its substituents. The canonical reactivity trend for the halogen (I > Br > Cl) is well-established and is primarily dictated by the bond dissociation energy of the carbon-halogen bond, which influences the rate-determining oxidative addition step.[1] However, the electronic and steric landscape of the aromatic ring, shaped by other substituents, plays an equally critical role.
A fluorine substituent, in particular, exerts a powerful inductive electron-withdrawing effect, which can significantly modulate the reactivity of the C-Br bond. The position of the fluorine atom relative to the bromine is therefore not a trivial consideration. In the case of this compound, the fluorine atom is positioned ortho to the bromine, creating a unique electronic and steric environment that distinguishes it from its isomers, such as Ethyl 2-bromo-5-fluorobenzoate (para to the bromine), and its non-fluorinated counterpart, Ethyl 2-bromobenzoate.
This guide will benchmark the performance of this compound in three of the most powerful and widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Stille coupling. We will also touch upon the Heck and Sonogashira reactions, providing a comprehensive overview of this reagent's utility.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a cornerstone of modern C-C bond formation due to its operational simplicity and the general stability and low toxicity of the boronic acid reagents.[2]
Mechanistic Considerations: The Role of the ortho-Fluoro Group
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The electron-withdrawing nature of the fluorine atom in this compound is expected to render the aromatic ring more electron-deficient, which can facilitate the oxidative addition step.[3] However, the steric bulk of the ortho-fluoro substituent may also influence the approach of the palladium catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Performance Data
| Starting Material | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-bromobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~92 | [4] |
| Ethyl 2-bromo-5-fluorobenzoate | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 80 | 8 | Moderate | [5] |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | High (implied) | [6] |
Analysis of Performance:
The available data suggests that this compound is a highly effective substrate in Suzuki-Miyaura couplings, likely benefiting from the activating effect of the ortho-fluoro group on the oxidative addition step. While direct yield comparisons are challenging due to variations in reaction conditions across different studies, the successful coupling of sterically hindered substrates like those requiring SPhos as a ligand points to the robust reactivity of this reagent.[6] In contrast, while also an effective substrate, the reactivity of Ethyl 2-bromo-5-fluorobenzoate may be modulated differently by the para-fluoro substituent. The non-fluorinated analog, Ethyl 2-bromobenzoate, serves as a good baseline, demonstrating high yields under standard conditions.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of toluene and water.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: A Comparative Perspective
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[7] This reaction is of immense importance in the synthesis of pharmaceuticals, where the aniline moiety is a common structural motif.
Mechanistic Insights: The Impact of Fluorine Substitution
Similar to the Suzuki-Miyaura coupling, the catalytic cycle of the Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The electron-withdrawing fluoro group in this compound is anticipated to facilitate this step. The subsequent steps involve coordination of the amine, deprotonation by a base, and reductive elimination to afford the N-aryl product. The steric environment around the C-Br bond, influenced by the ortho-fluoro and ortho-ester groups, can play a significant role in the efficiency of this transformation, often necessitating the use of bulky, electron-rich phosphine ligands.[7]
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
Comparative Performance Data
| Starting Material | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-bromobenzoate | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 16 | ~85 | [4] |
| Fluorinated Aryl Bromides | Fluoroalkylamines | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100 | - | High | [8] |
Analysis of Performance:
Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 2-bromobenzoate
-
Reaction Setup: To an oven-dried Schlenk tube, add Ethyl 2-bromobenzoate (1.0 mmol, 1.0 equiv.), cesium carbonate (Cs₂CO₃, 1.4 mmol, 1.4 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).
-
Degassing: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add anhydrous toluene (5 mL) and the desired amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the mixture to 100 °C with stirring for 16 hours.
-
Workup and Purification: After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.[4]
Stille and Other Cross-Coupling Reactions: A Brief Overview
Stille Coupling
The Stille coupling, which utilizes organotin reagents, is valued for its mild reaction conditions and broad functional group tolerance, though the toxicity of the tin reagents is a significant drawback.[9]
| Starting Material | Organostannane | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-bromobenzoate | Phenyltributyltin | Pd(PPh₃)₄ | Toluene | 110 | 16 | ~88 | [4] |
Given its reactivity in other palladium-catalyzed reactions, this compound is expected to be a viable substrate for the Stille coupling.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene.[10] Deactivated aryl bromides can be challenging substrates, often requiring specific ionic liquids or catalyst systems to achieve good yields.[11]
Sonogashira Coupling
The Sonogashira reaction couples aryl halides with terminal alkynes and is a powerful tool for the synthesis of arylalkynes and conjugated enynes.[12] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[13]
Synthesis and Availability of Starting Materials
The accessibility of the starting materials is a crucial factor in their practical application.
-
Ethyl 2-bromobenzoate: Readily synthesized by the Fischer esterification of 2-bromobenzoic acid with ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.[4]
-
Ethyl 2-bromo-5-fluorobenzoate: Can be prepared by the esterification of 2-bromo-5-fluorobenzoic acid.
-
This compound: Its precursor, 2-bromo-3-fluorobenzoic acid, can be synthesized from 2-amino-3-fluorobenzoic acid via a Sandmeyer-type reaction.
Conclusion and Future Outlook
This compound is a highly valuable and reactive substrate for a range of palladium-catalyzed cross-coupling reactions. The ortho-fluoro substituent exerts a significant electronic activating effect, likely accelerating the rate-determining oxidative addition step in many catalytic cycles. While this can be highly beneficial, the steric hindrance introduced by the ortho-substituents (both fluoro and ester groups) often necessitates the use of bulky, electron-rich phosphine ligands for optimal performance.
As the demand for increasingly complex and functionally diverse molecules continues to grow, a deep understanding of the subtle interplay between substrate structure and catalyst performance is essential. This compound represents a powerful tool in the synthetic chemist's arsenal, and further studies directly comparing its reactivity with its isomers under standardized conditions would be of great value to the scientific community.
References
- A Comparative Guide to Alternative Reagents for Ethyl 2-Bromobenzoate in the Synthesis of Polysubstituted Arom
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
- Palladium-Catalyzed Arylation of Fluoroalkylamines. (2015). PubMed Central.
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
- Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. (2024).
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. (2022). The Journal of Organic Chemistry.
- Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (2012). The University of Liverpool Repository.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (2002).
- Palladium-Catalyzed Aryl—Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. (2004). The Journal of Organic Chemistry.
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2023).
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
- The Mechanisms of the Stille Reaction. (2005).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Buchwald-Hartwig aminations on bromoflavones. (2024).
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (2006). Tetrahedron Letters.
- Stille Cross-Coupling Reaction: Early Years to the Current State of the Art. (2018).
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (2014). Journal of the American Chemical Society.
- Formation of biaryl compounds in the suzuki cross coupling reaction. (2013).
- Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. (2023). ChemRxiv.
- The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- Synthesis and Crystal Engineering of Fluorinated Rubrenes. (2020). The Journal of Organic Chemistry.
- Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. (2011). DSpace@MIT.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2016).
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
- The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. (2015).
- Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. (2011). DSpace@MIT.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2009). Chemistry – A European Journal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2018). ACS Central Science.
- Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction. (2011). PubMed.
- Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Oxidative Addition of Aryl Halides to Palladium(0)
- Efficient Suzuki cross-coupling reactions using bulky phosphines. (2005).
- Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes to Aryl Halides Using Microwave Irradi
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019).
- Synthesis of Stilbene Derivatives: A Comparative Study of their Antioxidant Activities. (2016). Molecules.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). Journal of the American Chemical Society.
- Oxidative Addition of Aryl Halides to Palladium(0)
- Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. (2020). Chemistry – A European Journal.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. (2021). Organic Chemistry Frontiers.
- Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Compar
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. (2008). European Journal of Inorganic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-bromo-3-fluorobenzoate
Welcome to your comprehensive guide on the safe and compliant disposal of Ethyl 2-bromo-3-fluorobenzoate (CAS No. 132715-69-6). As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. This document provides an in-depth, procedural guide that moves beyond a simple checklist, offering the causal logic behind each step to ensure a self-validating and robust safety protocol. The procedures outlined here are designed to protect you, your colleagues, and the environment.
Hazard Assessment: Understanding the Compound
This compound is a halogenated aromatic ester. Its structure, containing both bromine and fluorine, dictates its chemical reactivity and hazard profile. Before handling, it is crucial to understand its associated risks.
Based on data from structurally similar compounds, this compound should be handled as a substance that:
-
Causes Skin Irritation : Direct contact can lead to redness and discomfort.[1][2][3]
-
Causes Serious Eye Irritation : Vapors or splashes can result in significant eye damage.[1][2][3]
-
May Cause Respiratory Irritation : Inhalation of vapors or mists can irritate the respiratory tract.[1][2][3][4]
Furthermore, as a fluorinated organic compound, it belongs to a class of chemicals known for their environmental persistence.[5][6][7] Improper disposal can lead to long-term contamination of soil and water systems.[7][8] Therefore, under no circumstances should this chemical or its waste be disposed of down the drain.[9]
Key Hazard Information Table
| Hazard Classification | Description | Primary Route of Exposure |
| Skin Irritant | Causes irritation upon contact. | Dermal |
| Eye Irritant | Causes serious irritation and potential damage. | Ocular |
| Respiratory Irritant | May cause irritation to the respiratory system. | Inhalation |
| Environmental Hazard | Persistent in the environment. | Improper Disposal |
Personal Protective Equipment (PPE): Your First Line of Defense
The causality here is simple: creating an impermeable barrier between you and the chemical is the most effective way to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the procedure being performed.
Mandatory PPE for Handling
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required when handling larger quantities (>1L) or when there is a significant splash risk.[1][10] | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Nitrile or neoprene gloves. Always inspect gloves for integrity before use.[1][9][10] | Prevents skin contact and irritation. Use proper glove removal technique to avoid contaminating your hands.[9] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[10] | Protects skin and personal clothing from minor splashes and spills. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Spill Management: A Calm and Methodical Response
In the event of a spill, a prepared and logical response is essential to mitigate hazards. The scale of the spill dictates the appropriate protocol.[11]
Step-by-Step Spill Cleanup Protocol
-
Alert and Isolate : Immediately alert personnel in the vicinity. If the spill is large (>500 mL) or if you feel overwhelmed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[12][13][14]
-
Ventilate : Ensure the area is well-ventilated. If working in a fume hood, keep it operational.[2]
-
Don Additional PPE : For spill cleanup, augment standard PPE with a second pair of gloves and, if necessary, an apron and shoe covers.[15]
-
Contain the Spill : Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or earth.[2][12] Work from the outside in to prevent the spill from spreading.[11]
-
Absorb the Material : Gently cover and absorb the spilled liquid with the absorbent material. Avoid creating dust.[13]
-
Collect the Waste : Using spark-proof tools, carefully scoop the absorbed material and place it into a designated, sealable, and clearly labeled hazardous waste container.[12][13]
-
Decontaminate the Area : Wipe the spill area with a cloth or paper towel dampened with soap and water. Place the used cleaning materials into the same hazardous waste container.[12][14]
-
Final Disposal : Seal the waste container and manage it as "Halogenated Organic Waste."
Waste Segregation and Collection: The Cornerstone of Proper Disposal
The principle of waste segregation is paramount for both safety and cost-effectiveness. Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, which is more expensive than disposal for non-halogenated solvents.[16][17] Mixing waste streams leads to the entire volume being treated as the more hazardous category.[18]
Protocol for Waste Collection
-
Designate a Waste Container : Use a clearly labeled, chemically compatible container specifically for "Halogenated Organic Waste".[17][19][20] The container must have a secure, tight-fitting lid.[17]
-
Labeling : As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and a full list of its chemical constituents, including this compound.[17]
-
Collection : Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[17]
-
Storage : Keep the waste container closed at all times except when adding waste.[16][17] Store it in a designated satellite accumulation area within the lab, inside secondary containment, and away from incompatible materials like strong oxidizing agents.[1][17][21]
Final Disposal Procedure: Ensuring Complete Destruction
The presence of bromine and fluorine atoms in this compound necessitates a disposal method that ensures its complete destruction to prevent environmental release.
Approved Disposal Method
The only acceptable disposal method for halogenated organic waste is through a licensed hazardous waste management company. The standard procedure is high-temperature incineration in a specialized facility equipped with afterburners and flue gas scrubbers.[1] This process ensures the complete breakdown of the molecule into less harmful components and neutralizes the acidic gases (like HBr and HF) that are produced during combustion.
Step-by-Step Final Disposal Workflow
-
Accumulation : Collect waste in the designated, properly labeled "Halogenated Organic Waste" container as described in Section 4.
-
Request Pickup : Once the container is full or waste is no longer being generated, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Documentation : Complete all necessary waste disposal forms provided by your EHS office. Accurate documentation is a legal requirement.
-
Professional Disposal : The licensed waste vendor will transport the container to a certified treatment, storage, and disposal facility (TSDF) for final destruction via incineration.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility. Your diligence protects not only yourself but also the integrity of our shared scientific community and environment.
References
-
The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from cuny.edu. [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from bucknell.edu. [Link]
-
Kwiatkowski, C. F., Andrews, D. Q., Birnbaum, L. S., Bruton, T. A., DeWitt, J. C., Knappe, D. R. U., Maffini, M. V., Miller, M. F., Pelch, K. E., Reade, A., Soehl, A., Sutton, R., Wang, Z., & Blum, A. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? Environmental Science & Technology, 54(20), 12858–12868. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. [Link]
-
U.S. Environmental Protection Agency. (2025, November 5). Our Current Understanding of the Human Health and Environmental Risks of PFAS. Retrieved from epa.gov. [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances. Retrieved from scienceready.com.au. [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from ehs.dartmouth.edu. [Link]
-
Scheringer, M., et al. (2015). The Madrid Statement on Poly- and Perfluoroalkyl Substances (PFASs). Environmental Health Perspectives, 123(10), A260-A262. [Link]
-
University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from ehs.utk.edu. [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Cleaning up Chemical Spills. Retrieved from ehs.princeton.edu. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from epa.gov. [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from wsu.edu. [Link]
-
Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from temple.edu. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90488, Ethyl 3-bromobenzoate. Retrieved from PubChem. [Link]
-
Bund für Umwelt und Naturschutz Deutschland (BUND). (2021, August 31). Fluorochemicals: Persistent, Dangerous, Avoidable. Retrieved from bund.net. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. Ethyl 3-bromobenzoate | C9H9BrO2 | CID 90488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated chemicals need stricter control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bund.net [bund.net]
- 8. epa.gov [epa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 19. bucknell.edu [bucknell.edu]
- 20. scienceready.com.au [scienceready.com.au]
- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
